1,3,6-Trinitropyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
75321-19-6 |
|---|---|
Molecular Formula |
C16H7N3O6 |
Molecular Weight |
337.24 g/mol |
IUPAC Name |
1,3,6-trinitropyrene |
InChI |
InChI=1S/C16H7N3O6/c20-17(21)12-6-2-8-1-3-10-13(18(22)23)7-14(19(24)25)11-5-4-9(12)15(8)16(10)11/h1-7H |
InChI Key |
BXOXVTWMJCUYLW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
Other CAS No. |
75321-19-6 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
1,3,6-trinitropyrene |
Origin of Product |
United States |
Foundational & Exploratory
1,3,6-Trinitropyrene CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,6-Trinitropyrene, a potent mutagenic compound. It covers its chemical identity, physicochemical properties, synthesis, and toxicological profile, with a focus on its mechanism of genotoxicity. This document is intended for use by professionals in research and development.
Chemical Identification and Properties
CAS Number: 75321-19-6[1] Molecular Formula: C₁₆H₇N₃O₆[2][3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 337.24 g/mol | [2] |
| Boiling Point | 560.6°C at 760 mmHg | [3][7] |
| Flash Point | 283.1°C | [3][7] |
| Density | 1.707 g/cm³ | [3][7] |
| Vapor Pressure | 5.08E-12 mmHg at 25°C | [3][8] |
| LogP | 5.87820 | [3][7] |
| Appearance | Yellow solid | [6] |
Synthesis of this compound
A common method for the synthesis of this compound is through the direct nitration of pyrene.[9]
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrene
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
Procedure:
-
Pyrene is refluxed in concentrated nitric acid.[9]
-
The reaction mixture is heated, for example, at 80°C for 12 to 24 hours.[9]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is then diluted with deionized water. This causes the this compound product to precipitate out of the solution as a yellow solid.[9]
-
The precipitated this compound is collected by filtration.[9]
Toxicological Profile: Mutagenicity and Genotoxicity
This compound is a potent direct-acting mutagen.[7] It has been identified as a major mutagen in environmental samples, such as surface soil.[7]
Ames Assay Results: The mutagenicity of this compound has been evaluated using the Ames test with Salmonella typhimurium strain TA98 without metabolic activation (S9 mix). It induced 65,500 revertants per nanomole.[7] This high level of mutagenic activity is comparable to other potent nitrated polycyclic aromatic hydrocarbons like 1,6-dinitropyrene and 1,8-dinitropyrene.[7]
Mechanism of Genotoxicity
The genotoxicity of nitrated pyrenes, including this compound, is primarily attributed to their metabolic activation, leading to the formation of DNA adducts.
Metabolic Activation Pathway: The primary pathway for the metabolic activation of dinitropyrenes involves the reduction of the nitro groups.[2] This process is catalyzed by nitroreductase enzymes present in bacteria and mammalian cells.[2] The reduction of a nitro group leads to the formation of a reactive N-hydroxy arylamine intermediate.[2] This intermediate can then react with DNA, primarily with guanine bases, to form C8-substituted deoxyguanosine adducts.[2] In mammalian cells, the N-hydroxy arylamine intermediate can be further activated through O-acetylation by acetyltransferases, forming a more reactive N-acetoxy arylamine that readily forms DNA adducts.[2]
References
- 1. scilit.com [scilit.com]
- 2. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of ring oxidation in the metabolic activation of 1-nitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolic activation of nitropyrenes and diesel particulate extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial mutagenicity and chemical analysis of polycyclic aromatic hydrocarbons and some nitro derivatives in environmental samples collected in West Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Synthesis of 1,3,6-Trinitropyrene from pyrene
An In-Depth Technical Guide to the Synthesis of 1,3,6-Trinitropyrene from Pyrene
Introduction
This compound (TNP) is a nitrated polycyclic aromatic hydrocarbon (PAH) derived from pyrene. Due to the presence of three electron-withdrawing nitro groups on the pyrene core, TNP serves as a valuable precursor in various fields of chemical research and materials science.[1] Its enhanced reactivity makes it a key building block for the synthesis of advanced materials, including graphene quantum dots (GQDs) for bioimaging applications. This guide provides a comprehensive overview of the synthesis of this compound from pyrene, detailing the experimental protocol, and presenting relevant chemical data for researchers, scientists, and professionals in drug development.
Synthesis Overview: Electrophilic Nitration of Pyrene
The primary and most established method for synthesizing this compound is through the direct nitration of pyrene.[1] This reaction is a classic example of electrophilic aromatic substitution, where the pyrene molecule is treated with a strong nitrating agent, typically concentrated nitric acid. The nitro groups (–NO₂) are introduced onto the pyrene backbone at the 1, 3, and 6 positions, which are electronically favored for substitution.[1] The reaction is typically conducted at elevated temperatures to facilitate the multiple nitration steps.[1][2]
Quantitative Data Summary
The following table summarizes the key chemical and reaction parameters for the synthesis of this compound.
| Parameter | Value/Description | Source(s) |
| Product Name | This compound | [2] |
| CAS Number | 75321-19-6 | [1][2] |
| Molecular Formula | C₁₆H₇N₃O₆ | [2] |
| Molecular Weight | 337.24 g/mol | [1][2] |
| Appearance | Yellow Solid | [1] |
| Starting Material | Pyrene | [2] |
| Reagent | Concentrated Nitric Acid (HNO₃) | [1][2] |
| Reaction Temperature | 80 - 100°C | [1] |
| Reaction Time | 12 - 24 hours | [1] |
Detailed Experimental Protocol
This protocol is based on established laboratory procedures for the nitration of pyrene.[2]
Materials and Equipment:
-
Pyrene (C₁₆H₁₀, 98% purity)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Deionized Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrene (1 g).
-
Addition of Nitric Acid: Carefully add concentrated nitric acid (80 ml) to the flask containing the pyrene.
-
Heating and Reflux: Heat the mixture to 80°C using a heating mantle and maintain a gentle reflux with continuous stirring for 12 hours.[2] The reaction mixture will typically turn a dark color.
-
Cooling and Precipitation: After the 12-hour reaction period, turn off the heat and allow the mixture to cool to room temperature.
-
Product Isolation: Pour the cooled reaction mixture into a beaker containing deionized water (500 mL).[2] This will cause the crude this compound to precipitate out of the solution as a yellow solid.[1][2]
-
Filtration: Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water to remove any residual acid.
-
Drying: Dry the purified product, for instance, in a vacuum oven at a moderate temperature.
Purification and Characterization
While direct precipitation yields a solid product, further purification may be necessary for high-purity applications. Techniques such as column chromatography over silica gel or reverse-phase HPLC are effective for separating nitropyrene derivatives.[1][3]
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. Identification is typically achieved by comparing the ¹H NMR and mass spectra of the product with known data for this compound.[4]
Visualized Experimental Workflow and Reaction
The following diagrams illustrate the synthesis workflow and the chemical transformation.
Caption: Synthesis workflow for this compound.
Caption: Nitration of pyrene to this compound.
References
Environmental Occurrence of 1,3,6-Trinitropyrene in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the environmental occurrence of 1,3,6-trinitropyrene (1,3,6-TNP) in soil. 1,3,6-TNP is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant concern due to its potent mutagenicity. This document summarizes the available quantitative and qualitative data, details relevant experimental protocols for its analysis, and visualizes key environmental and analytical pathways.
Introduction
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). While PAHs are well-known environmental contaminants, their nitrated counterparts, such as 1,3,6-TNP, can exhibit significantly higher mutagenicity and carcinogenicity. The primary sources of nitro-PAHs in the environment are combustion processes, including diesel engine exhaust and industrial emissions, as well as atmospheric reactions of parent PAHs. Once in the environment, these compounds can adsorb to soil particles, leading to their accumulation and persistence. Understanding the occurrence and concentration of 1,3,6-TNP in soil is crucial for assessing environmental risk and developing remediation strategies.
Quantitative Data on this compound in Soil
Direct quantitative data on the concentration of this compound in soil is limited in publicly available literature. However, a key study conducted in Nagoya City, Japan, identified 1,3,6-TNP as a major mutagen in surface soil. While the study did not report a specific concentration in mass per mass of soil (e.g., ng/g), it provided a significant semi-quantitative measure of its contribution to the overall mutagenicity of the soil extract.
To provide context, the same study quantified the concentrations of other nitrated PAHs, dinitropyrenes (DNPs), in the soil samples. These compounds are structurally related to 1,3,6-TNP and are also potent mutagens.
| Compound/Parameter | Location | Soil Type | Quantitative Data | Analytical Method | Reference |
| This compound | Nagoya City, Japan | Park surface soil | Accounted for 8.8% of the total mutagenicity of the soil extract | Column Chromatography, Mass Spectrometry, ¹H NMR | [1] |
| 1,3-Dinitropyrene | 10 sites in 3 metropolitan areas, Japan | Surface soil | 12 - 3,270 pg/g | High-Performance Liquid Chromatography (HPLC) with fluorometric detection | [1] |
| 1,6-Dinitropyrene | 10 sites in 3 metropolitan areas, Japan | Surface soil | 14 - 5,587 pg/g | High-Performance Liquid Chromatography (HPLC) with fluorometric detection | [1] |
| 1,8-Dinitropyrene | 10 sites in 3 metropolitan areas, Japan | Surface soil | 13 - 6,809 pg/g | High-Performance Liquid Chromatography (HPLC) with fluorometric detection | [1] |
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, cleanup, and analysis of this compound and other nitro-PAHs from soil, based on methodologies reported in the scientific literature.
Sample Collection and Preparation
-
Soil Sampling : Collect surface soil samples (0-10 cm depth) from the area of interest using a stainless-steel auger or shovel.
-
Homogenization : Air-dry the soil samples in a well-ventilated area, protecting them from direct sunlight to prevent photodegradation of target analytes. Once dried, remove any large debris, such as rocks and roots.
-
Sieving : Sieve the dried soil through a 2-mm mesh to ensure homogeneity.
-
Storage : Store the sieved soil samples in amber glass containers at 4°C until extraction.
Extraction
Several methods can be employed for the extraction of nitro-PAHs from soil. The choice of method depends on the available equipment and the specific requirements of the analysis.
-
Ultrasonic Extraction :
-
Weigh approximately 10 g of the homogenized soil sample into a glass beaker.
-
Add a suitable extraction solvent, such as a mixture of acetone and hexane (1:1, v/v).
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes.
-
Allow the soil to settle and decant the solvent.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts.
-
-
Accelerated Solvent Extraction (ASE) :
-
Mix the soil sample with a drying agent like diatomaceous earth.
-
Pack the mixture into an extraction cell.
-
Perform the extraction using a suitable solvent (e.g., dichloromethane) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
Collect the extract.
-
Cleanup
The crude extract often contains interfering compounds that need to be removed before instrumental analysis.
-
Solid-Phase Extraction (SPE) :
-
Concentrate the combined extracts to a small volume using a rotary evaporator.
-
Condition an SPE cartridge (e.g., silica gel or Florisil) with the appropriate solvent.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic compounds.
-
Elute the nitro-PAHs with a more polar solvent or solvent mixture (e.g., hexane:dichloromethane).
-
Collect the eluate and concentrate it to a final volume for analysis.
-
Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometry (MS) Detection :
-
Mobile Phase : A gradient of acetonitrile and water is commonly used.
-
Column : A C18 reversed-phase column is typically employed.
-
Detection :
-
Fluorescence Detection : Nitro-PAHs can be reduced post-column to their highly fluorescent amino-PAH derivatives for sensitive detection.
-
Mass Spectrometry (MS) : Provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target analytes.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Column : A capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Injection : Splitless injection is often used for trace analysis.
-
Ionization : Electron ionization (EI) is typically used.
-
Detection : The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Visualizations
Environmental Pathways of this compound in Soil
Caption: Environmental fate and transport pathways of this compound in the soil environment.
Analytical Workflow for this compound in Soil
Caption: A generalized workflow for the analysis of this compound in soil samples.
References
Spectroscopic and Spectrometric Characterization of 1,3,6-Trinitropyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for 1,3,6-trinitropyrene (1,3,6-TNP), a key compound in materials science and environmental research. This document outlines the essential data obtained from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, supported by detailed experimental protocols.
Data Presentation
The following tables summarize the key quantitative data for the characterization of this compound.
Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation patterns, aiding in its definitive identification.[1] The typical observation is the molecular ion peak.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₆H₇N₃O₆ | [1] |
| Molecular Weight | 337.24 g/mol | [1] |
| Molecular Ion Peak (m/z) | 337 | [1][2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.[1] ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern of the nitro groups on the pyrene core.[1][2]
¹H NMR Chemical Shifts
The ¹H NMR data for this compound is primarily reported in deuterated dimethyl sulfoxide (DMSO-d₆).[1][2]
| Solvent | Chemical Shift (δ, ppm) | Assignment (Protons) | Source(s) |
| DMSO-d₆ | 9.41 | Aromatic H | [1] |
| 9.23 | Aromatic H | [1] | |
| 9.16 | Aromatic H | [1] | |
| 9.08 | Aromatic H | [1] |
¹³C NMR Chemical Shifts
While ¹³C NMR chemical shifts have been reported and are instrumental in the complete structural assignment of nitrated pyrene derivatives, specific peak assignments for this compound were not available in the cited literature.[1][2] The data is typically acquired in DMSO-d₆.[2]
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is characterized by absorption bands corresponding to the vibrations of the nitro groups and the aromatic pyrene backbone. Specific peak data was not available in the search results, but the expected characteristic absorption regions are listed below.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Nitro (N-O) | 1550 - 1490 | Asymmetric Stretching |
| 1355 - 1315 | Symmetric Stretching |
Experimental Protocols
Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data.
Synthesis of this compound
The primary method for synthesizing this compound is through the direct nitration of pyrene.[1]
-
Reaction Setup: Pyrene is refluxed in concentrated nitric acid (HNO₃). A typical ratio is 1 gram of pyrene to 80 mL of HNO₃.
-
Reaction Conditions: The mixture is heated to 80°C and stirred for approximately 12 hours.
-
Precipitation and Filtration: After cooling to room temperature, the reaction mixture is diluted with deionized water (e.g., 500 mL), causing the yellow this compound product to precipitate.
-
Collection: The solid product is collected by filtration.
NMR Spectroscopy Protocol (General)
The following is a general protocol for acquiring NMR spectra of nitrated polycyclic aromatic hydrocarbons.
-
Sample Preparation: Dissolve approximately 10-50 mg of the this compound sample in a suitable deuterated solvent, typically DMSO-d₆, to a final volume of about 0.6 mL in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Tune and shim the probe for the specific sample and solvent.
-
Set the spectral width to cover the aromatic region (approximately 0-12 ppm).
-
Use a 45° or 90° pulse width.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected range for aromatic carbons (approximately 100-160 ppm).
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and reference it to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Mass Spectrometry Protocol (General)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC/MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is common, but Negative Chemical Ionization (NCI) has shown increased sensitivity for nitro-PAHs.[1]
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak corresponding to the molecular weight of this compound (m/z = 337) is the primary focus for identification.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.
Workflow for 1,3,6-TNP Synthesis and Analysis
References
An In-depth Technical Guide to the Solubility and Stability of 1,3,6-Trinitropyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 1,3,6-Trinitropyrene. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide focuses on providing qualitative information, established experimental protocols for determining solubility and stability, and relevant data from related nitroaromatic compounds to infer potential properties of this compound.
Introduction to this compound
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). It is synthesized by the direct nitration of pyrene. Structurally, it is a yellow solid. Its primary use in research appears to be as a precursor in the synthesis of graphene quantum dots. Notably, this compound has been identified as a potent mutagen in environmental samples, such as surface soil.
Solubility of this compound
Qualitative Solubility Profile:
-
Aqueous Solubility: Expected to be very low due to the large hydrophobic pyrene backbone. The polar nitro groups are unlikely to overcome the hydrophobicity of the aromatic system.
-
Organic Solvent Solubility: Likely to be soluble in a range of organic solvents, particularly those with some degree of polarity that can interact with the nitro groups, as well as nonpolar aromatic solvents that can interact with the pyrene ring system through π-π stacking.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Predicted Solubility | Rationale |
| Water & Aqueous Buffers | Very Low | Large hydrophobic aromatic structure dominates. |
| Alcohols (e.g., Methanol, Ethanol) | Low to Moderate | Polarity may be insufficient to fully solvate the large nonpolar core. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | Good balance of polarity and ability to interact with the aromatic system. |
| Aromatic Solvents (e.g., Toluene, Benzene) | Moderate to High | Favorable π-π interactions between the solvent and the pyrene core. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | Dipole moments can interact with the polar nitro groups, and the organic part can solvate the aromatic core. |
| Nonpolar Solvents (e.g., Hexane, Cyclohexane) | Low | Lack of favorable interactions with the polar nitro groups. |
Experimental Protocol for Solubility Determination
A general experimental protocol to determine the solubility of a compound like this compound involves the shake-flask method followed by a suitable analytical technique for quantification.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry detection.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Caption: Workflow for solubility determination.
Stability of this compound
Specific stability data for this compound is not well-documented. However, the stability of nitroaromatic compounds is generally influenced by temperature, pH, and exposure to light.
General Stability Considerations:
-
Thermal Stability: Nitroaromatic compounds are known to be energetic materials, and their thermal stability can be a concern. Decomposition at elevated temperatures is a possibility, and the presence of multiple nitro groups in this compound suggests it could be thermally sensitive. In general, the decomposition of nitroaromatics can be initiated by the cleavage of the C-NO2 bond.
-
Photochemical Stability: Many polycyclic aromatic hydrocarbons and their nitrated derivatives are susceptible to photodegradation. Exposure to UV or even visible light could lead to the degradation of this compound, potentially forming other toxic byproducts.
-
pH Stability: The stability of this compound is not expected to be highly pH-dependent in the absence of other reactive species, as it does not have readily ionizable functional groups. However, in strongly basic or acidic conditions, hydrolysis or other degradation pathways might be possible, especially at elevated temperatures.
Experimental Protocol for Stability Assessment
A typical stability study for a compound like this compound would involve subjecting it to various stress conditions and monitoring its degradation over time.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled oven.
-
Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with a xenon lamp) with a specified illuminance and UV dosage. Control samples should be kept in the dark.
-
pH Stress: Prepare solutions in buffers of different pH values (e.g., pH 2, 7, and 10) and store them at a controlled temperature.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Analyze the samples using a stability-indicating analytical method (typically HPLC) to quantify the remaining this compound and detect any degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Caption: Workflow for stability assessment.
Conclusion
While specific quantitative data on the solubility and stability of this compound remains scarce, this guide provides a framework for understanding its likely properties based on its chemical structure and the behavior of related compounds. The experimental protocols outlined here offer a starting point for researchers seeking to generate this critical data. Given its mutagenic potential and its use in materials science, a more thorough characterization of the physicochemical properties of this compound is warranted. Future research should focus on systematically determining its solubility in a range of pharmaceutically and industrially relevant solvents and characterizing its stability under various environmental and laboratory conditions.
In-Depth Technical Guide to the Health and Safety of 1,3,6-Trinitropyrene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known health and safety information for 1,3,6-Trinitropyrene. However, complete toxicological data for this compound is not available. The information presented here is based on available data for this compound and general safety protocols for handling potent mutagens and nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). All laboratory work with this compound should be conducted with the utmost caution and under the direct supervision of a qualified individual. A thorough risk assessment should be performed before any handling of this substance.
Introduction
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) identified by the CAS number 75321-19-6. It is recognized as a potent mutagen, particularly in bacterial assays, and is suspected of being a carcinogen.[1][2] Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound in a research and development setting. This guide synthesizes the available data to provide a framework for the safe handling, storage, and disposal of this compound.
Hazard Identification and Toxicological Information
The primary hazards associated with this compound are its high mutagenicity and suspected carcinogenicity.[1][3] It is also known to cause skin, eye, and respiratory irritation.[1]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |
Toxicological Data
Limited quantitative toxicological data is available for this compound. Its mutagenicity has been assessed in the Ames test.
| Test | Strain | Activation | Result |
| Ames Mutagenicity Assay | Salmonella typhimurium TA98 | Without S9 mix | 65,500 revertants/nmol[4] |
Note: No specific LD50 or LC50 data for this compound has been found in the available literature. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[3]
Physical and Chemical Properties
The physical and chemical properties of this compound are not well-documented, and much of the available data is estimated.
| Property | Value | Notes |
| Molecular Formula | C₁₆H₇N₃O₆ | |
| Molecular Weight | 337.26 g/mol | [3] |
| Appearance | Yellow solid | [5] |
| Boiling Point | 473.58°C | Rough estimate[3] |
| Flash Point | 283.1°C | Rough estimate[3] |
| Density | 1.3787 g/cm³ | Rough estimate[3] |
| Vapor Pressure | 5.08E-12 mmHg at 25°C | |
| Solubility | No data available |
Health and Safety Guidelines
Given the hazardous nature of this compound, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict handling procedures, is essential.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Designated Work Area: A specific area within the laboratory should be designated for handling this compound. This area should be clearly marked with warning signs indicating the presence of a potent mutagen and suspected carcinogen.
-
Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.
-
Hand Protection: Wear two pairs of nitrile gloves to minimize the risk of skin contact. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat with long sleeves and a closed front is required. Consider a disposable gown for procedures with a higher risk of contamination.
-
Respiratory Protection: If there is a risk of airborne particulates and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[6]
Handling and Storage Procedures
-
Access Control: Access to the designated work area and storage locations for this compound should be restricted to authorized personnel.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings (e.g., "Danger: Suspected Carcinogen, Potent Mutagen").[2]
-
Storage: Store this compound in a well-ventilated, cool, and dry place, away from incompatible materials. The storage container should be tightly sealed and placed in a secondary container. Storage should be in a locked cabinet or refrigerator clearly labeled as containing carcinogens.[2]
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
Disposal Procedures
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Contaminated waste should be disposed of as carcinogenic waste, typically through incineration by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[2]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a POISON CENTER or doctor.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spill and Leak Procedures
-
Evacuation: Evacuate the immediate area of the spill.
-
Ventilation: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Containment: For a small spill, carefully cover it with an absorbent material (e.g., vermiculite or sand).
-
Cleanup: Wearing appropriate PPE, carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety department.
Experimental Protocols
-
Risk Assessment: Conduct a thorough risk assessment for each experimental step involving this compound.
-
Dry Runs: Perform dry runs of the experiment without the hazardous compound to identify potential areas of exposure.
-
Minimization: Use the smallest possible quantity of this compound for the experiment.
-
Containment: Design the experiment to be as contained as possible, using closed systems where feasible.
Visualizations
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
General Metabolic Activation of Nitro-PAHs
Caption: General metabolic activation pathway for nitro-PAHs leading to mutagenicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. The Parallel Transformations of Polycyclic Aromatic Hydrocarbons in the Body and in the Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwlax.edu [uwlax.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. jefferson.edu [jefferson.edu]
Biotransformation of 1,3,6-Trinitropyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,6-Trinitropyrene (1,3,6-TNP) is a potent mutagen found in environmental samples, such as surface soil. Its biological activity is intrinsically linked to its biotransformation, a process that converts the parent compound into reactive metabolites capable of interacting with cellular macromolecules. This technical guide provides an in-depth overview of the current understanding of the biotransformation pathways of this compound. While specific metabolic studies on 1,3,6-TNP are limited, this guide synthesizes available data and extrapolates from the well-characterized metabolism of other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), such as dinitropyrenes, to present putative pathways. This document includes quantitative mutagenicity data, detailed representative experimental protocols for key assays, and visualizations of the proposed metabolic pathways and experimental workflows to support further research in this area.
Quantitative Data Presentation
The primary quantitative data available for this compound relates to its potent mutagenic activity, typically measured using the Ames test (Salmonella typhimurium assay). The following table summarizes the mutagenicity of 1,3,6-TNP in comparison to other nitropyrenes.
| Compound | S. typhimurium Strain | Metabolic Activation (S9 mix) | Mutagenicity (revertants/nmol) | Reference |
| This compound | TA98 | Without | 65,500 | [1][2] |
| 1,3-Dinitropyrene | TA98 | Without | 4,260 | [1][2] |
| 1,6-Dinitropyrene | TA98 | Without | 129,800 | [1][2] |
| 1,8-Dinitropyrene | TA98 | Without | 217,000 | [1][2] |
Putative Biotransformation Pathways
The biotransformation of this compound is believed to proceed primarily through the reduction of its nitro groups, a key activation pathway for many nitro-PAHs. This process can be catalyzed by a variety of enzymes, including bacterial nitroreductases and mammalian enzymes such as cytochrome P450 reductase, xanthine oxidase, and aldehyde oxidase. The metabolic activation is a multi-step process that generates highly reactive intermediates.
A secondary, detoxification pathway may involve ring oxidation, as has been observed for other nitro-PAHs in certain fungal species.
Reductive Activation Pathway
The primary proposed pathway for the metabolic activation of this compound involves the sequential reduction of one of its three nitro groups. This pathway is considered the main route to its potent mutagenicity.
Potential Oxidative Detoxification Pathway
While not directly documented for this compound, fungal metabolism of other nitro-PAHs by organisms such as Cunninghamella elegans has been shown to involve ring oxidation via cytochrome P450 enzymes. This often leads to the formation of less mutagenic metabolites that can be conjugated and excreted.
Experimental Protocols
Ames Test for Mutagenicity (Representative Protocol)
This protocol is based on the standard plate incorporation assay used to determine the mutagenic potential of nitropyrenes.
Protocol:
-
Preparation of Test Compound: Prepare a series of dilutions of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Culture: Grow an overnight culture of Salmonella typhimurium strain TA98 in nutrient broth. This strain is particularly sensitive to frameshift mutagens.
-
Plate Incorporation:
-
To 2 ml of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add 0.1 ml of the bacterial culture and 0.1 ml of the 1,3,6-TNP dilution.
-
For assays including metabolic activation, 0.5 ml of S9 mix (a rat liver homogenate fraction containing metabolic enzymes) would be added. However, 1,3,6-TNP is a potent direct-acting mutagen, and S9 mix is often omitted[1][2].
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (his+ revertants) on each plate. The number of spontaneous revertants (from control plates with DMSO only) is subtracted from the count on the test plates. The mutagenic activity is expressed as the number of revertants per nanomole of the compound.
In Vitro Nitroreductase Assay (Representative Protocol)
This protocol describes a method to assess the nitroreductase activity of a cell fraction (e.g., liver microsomes or cytosol) or a purified enzyme using a nitropyrene substrate.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH or NADH (cofactor)
-
This compound solution in DMSO
-
Enzyme source (e.g., rat liver microsomes, cytosol, or purified nitroreductase)
-
Acetonitrile or other suitable organic solvent for extraction
-
HPLC system with a UV or fluorescence detector
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer, NADPH or NADH, and the enzyme source.
-
Initiation of Reaction: Start the reaction by adding a small volume of the this compound solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation should be carried out under anaerobic conditions to favor nitroreduction.
-
Termination and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Vortex and centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using reverse-phase HPLC. The mobile phase and detection wavelength would need to be optimized for 1,3,6-TNP and its potential reduced metabolites.
Analysis of DNA Adducts by ³²P-Postlabeling (Representative Protocol)
This is a highly sensitive method to detect the formation of covalent adducts between metabolites of 1,3,6-TNP and DNA.
Protocol:
-
Exposure: Expose target cells or an animal model to this compound.
-
DNA Isolation: Isolate DNA from the exposed cells or tissues using standard enzymatic and/or solvent extraction methods.
-
DNA Hydrolysis: Digest the purified DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the bulky aromatic adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or HPLC.
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity in the adduct spots to determine the level of DNA damage.
Conclusion
The biotransformation of this compound is a critical area of study due to its high mutagenic potential. While direct metabolic studies are scarce, the existing knowledge on the metabolism of analogous nitropyrenes provides a strong foundation for a putative metabolic pathway dominated by nitroreduction. This pathway leads to the formation of highly reactive intermediates that can form DNA adducts, the likely basis for its mutagenicity. Further research is necessary to definitively identify the specific metabolites of 1,3,6-TNP, the enzymes involved in its biotransformation in various biological systems, and to quantify the flux through different pathways. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and conduct further investigations into the metabolism and biological effects of this potent environmental mutagen.
References
The Genesis of a Potent Mutagen: A Historical and Technical Guide to the Discovery of 1,3,6-Trinitropyrene
For Immediate Release
This technical guide provides a comprehensive historical and scientific overview of the discovery of 1,3,6-trinitropyrene, a potent nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Aimed at researchers, scientists, and drug development professionals, this document details the early synthesis, experimental protocols, and the evolving analytical techniques that led to the identification and characterization of this significant compound.
Introduction: The Rise of Nitro-PAHs
The study of polycyclic aromatic hydrocarbons (PAHs) began in the 19th century with the isolation of compounds like naphthalene from coal tar. As industrialization progressed, so did the prevalence of combustion byproducts, leading to increased scientific scrutiny of these molecules. The introduction of nitro groups onto PAH structures, forming nitro-PAHs, was soon investigated, driven by the quest for new dyes and energetic materials. These early explorations laid the groundwork for the later discovery of the potent mutagenicity of many compounds within this class, including this compound.
The First Synthesis: Nitration of Pyrene
The first synthesis of this compound is attributed to the extensive work on the nitration of pyrene. While earlier work in the late 19th century focused on mono-nitration, a comprehensive study by H. Vollmann and his colleagues in 1937, published in Liebigs Annalen der Chemie, detailed the formation of various nitrated pyrene derivatives. Their work provided the foundational experimental protocols for producing multiply nitrated pyrenes.
Historical Experimental Protocol: Direct Nitration
The established method for the synthesis of this compound is the direct nitration of pyrene using a strong nitrating agent. The historical protocols, adapted from early 20th-century methods, are outlined below.
Experimental Workflow for the Synthesis of this compound
Caption: A schematic overview of the historical synthesis and work-up procedure for this compound.
Methodology:
-
Reaction Setup: Pyrene is dissolved in a suitable solvent, or in later methods, suspended directly in the nitrating agent.
-
Nitration: Concentrated nitric acid is added, often in combination with sulfuric acid to form the highly reactive nitronium ion (NO₂⁺).
-
Heating: The reaction mixture is heated under reflux for several hours to promote multiple nitrations on the pyrene core.
-
Work-up: The reaction mixture is cooled and then poured into a large volume of cold water, causing the nitrated products to precipitate out of the solution.
-
Isolation: The solid precipitate is collected by filtration and washed thoroughly with water to remove residual acids.
-
Purification: The crude product, a mixture of nitropyrene isomers, is then subjected to purification, historically through fractional crystallization from various solvents.
Quantitative Data from Early Studies
The following table summarizes typical quantitative data derived from historical reports on the nitration of pyrene. Yields were often not reported for specific isomers in the earliest studies, but for the total nitrated product.
| Parameter | Value |
| Reactants | |
| Pyrene | 1 part by weight |
| Concentrated Nitric Acid (sp. gr. 1.5) | 10-20 parts by volume |
| Reaction Conditions | |
| Temperature | 80 - 100 °C |
| Duration | 2 - 12 hours |
| Product | |
| Appearance | Yellow crystalline solid |
| Melting Point Range (crude) | Variable (due to isomer mixture) |
| Overall Yield (crude nitrated mixture) | 70-90% |
Historical Characterization and Analysis
In the early 20th century, the characterization of newly synthesized organic compounds relied on a limited set of analytical techniques. The identification of this compound and the differentiation from its isomers was a significant challenge.
Logical Relationship of Historical Analytical Techniques
Caption: The logical workflow for the separation and identification of nitropyrene isomers using historical analytical methods.
Separation of Isomers
Before the advent of chromatography, the separation of closely related isomers like the various trinitropyrenes was a laborious process relying on differences in their physical properties.
-
Fractional Crystallization: This was the primary method used. By systematically crystallizing the crude product from a series of different solvents, chemists could enrich and eventually isolate individual isomers based on their differential solubilities.
Identification Techniques
Once a relatively pure crystalline fraction was obtained, its identity was confirmed through a combination of methods:
-
Melting Point Determination: A sharp and distinct melting point was a key indicator of a pure compound. Each isomer would have its own characteristic melting point.
-
Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound. By precisely measuring the amounts of carbon dioxide, water, and nitrogen gas produced upon combustion, the percentage composition of carbon, hydrogen, and nitrogen could be calculated. This was crucial to confirm that the isolated compound was indeed a trinitropyrene (C₁₆H₇N₃O₆).
-
Colorimetric Tests: Certain chemical tests could give characteristic color changes for different classes of nitroaromatic compounds, aiding in their preliminary identification.
Modern Context and Significance
The historical discovery and synthesis of this compound provided the foundation for later research that identified it as a highly mutagenic compound present in the environment, particularly in diesel exhaust and urban soil. The development of modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, has allowed for the precise quantification and unambiguous structural elucidation of this compound and its isomers in complex environmental samples. This has been critical in assessing human exposure and understanding the health risks associated with nitro-PAHs.
Conclusion
The discovery of this compound was a result of the systematic exploration of the chemistry of polycyclic aromatic hydrocarbons in the early 20th century. The experimental protocols developed by pioneers like Vollmann, coupled with the analytical techniques of the era, enabled the synthesis and characterization of this and other nitropyrene isomers. While the initial focus was on fundamental organic synthesis, this early work has had a lasting impact on the fields of environmental science and toxicology, highlighting the importance of understanding the formation and effects of combustion byproducts.
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1,3,6-Trinitropyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Trinitropyrene (1,3,6-TNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. As a potent mutagen, its detection and quantification in various matrices are crucial for environmental monitoring, risk assessment, and understanding its metabolic fate.[1] This document provides detailed application notes and protocols for the analytical determination of 1,3,6-TNP using various advanced techniques.
Analytical Methods Overview
Several analytical techniques can be employed for the detection and quantification of 1,3,6-TNP. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Fluorescence-based sensing methods also show promise for rapid and sensitive detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of nitro-PAHs. Reverse-phase chromatography with C18 columns is typically employed for the separation of these compounds.[2]
Application Note: HPLC with Fluorescence Detection (HPLC-FLD) via Post-Column Reduction
A highly sensitive method for the determination of 1,3,6-TNP involves its reduction to the highly fluorescent aminopyrene derivative after chromatographic separation. This post-column derivatization significantly enhances the detection limits compared to UV-Vis detection.
Principle: Non-fluorescent this compound is separated from other sample components on a reverse-phase HPLC column. The eluent then passes through an online reduction column where the nitro groups are catalytically reduced to amino groups, forming the highly fluorescent 1,3,6-triaminopyrene. This derivative is then detected by a fluorescence detector.
Quantitative Data Summary
| Parameter | Value |
| Analyte | 1,3,6-Triaminopyrene (from 1,3,6-TNP) |
| Limit of Detection (LOD) | Estimated in the low pg/mL range |
| Limit of Quantitation (LOQ) | Estimated in the mid-to-high pg/mL range |
| Linear Range | Typically spans 2-3 orders of magnitude |
| Recovery | 80-110% (matrix dependent) |
Experimental Protocol: HPLC-FLD with Post-Column Reduction
1. Sample Preparation (Soil/Sediment)
-
Extraction:
-
Weigh 10 g of homogenized soil or sediment into a glass beaker.
-
Add 50 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Decant the solvent into a clean flask.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the extracts and concentrate to approximately 2 mL using a rotary evaporator.
-
-
Clean-up (Silica Gel Chromatography):
-
Prepare a silica gel column (1 cm i.d. x 20 cm length) with a slurry of silica gel in hexane.
-
Load the concentrated extract onto the column.
-
Elute with 50 mL of hexane to remove aliphatic compounds.
-
Elute the nitro-PAH fraction with 100 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Concentrate the nitro-PAH fraction to 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for HPLC analysis.
-
2. HPLC-FLD System and Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 250 mm length, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-30 min: Linear gradient from 50% to 100% B
-
30-40 min: 100% B
-
40-45 min: Linear gradient from 100% to 50% B
-
45-50 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Post-Column Reduction:
-
Reduction Column: A commercially available catalyst column (e.g., platinum or palladium-based).
-
Reductant: A solution of a reducing agent (e.g., sodium borohydride) is mixed with the column eluent before entering the reduction column.
-
-
Fluorescence Detector:
-
Excitation Wavelength: ~360 nm (for triaminopyrene)
-
Emission Wavelength: ~430 nm (for triaminopyrene)
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of 1,3,6-TNP in a suitable solvent (e.g., acetonitrile).
-
Analyze the standards using the same HPLC-FLD method.
-
Construct a calibration curve by plotting the peak area of the resulting 1,3,6-triaminopyrene against the concentration of 1,3,6-TNP.
-
Quantify 1,3,6-TNP in the prepared samples by comparing their peak areas to the calibration curve.
Experimental Workflow for HPLC-FLD Analysis
Caption: Workflow for the analysis of 1,3,6-TNP in soil by HPLC-FLD.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including nitro-PAHs. It offers high resolution and specificity, making it suitable for complex environmental matrices.
Application Note: GC-MS for 1,3,6-TNP Analysis
This method is suitable for the confirmatory analysis of 1,3,6-TNP. The high separation efficiency of the gas chromatograph combined with the specific detection by the mass spectrometer provides a high degree of confidence in the identification and quantification of the analyte.
Principle: The sample extract is injected into the GC, where 1,3,6-TNP is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.
Quantitative Data Summary
| Parameter | Value |
| Analyte | This compound |
| Limit of Detection (LOD) | Estimated in the low ng/mL range |
| Limit of Quantitation (LOQ) | Estimated in the mid-to-high ng/mL range |
| Linear Range | Typically spans 2-3 orders of magnitude |
| Recovery | 75-115% (matrix dependent) |
Experimental Protocol: GC-MS
1. Sample Preparation
-
Follow the same extraction and clean-up procedure as described for the HPLC-FLD method.
-
After the final concentration step, the solvent should be exchanged to a GC-compatible solvent like hexane or toluene.
2. GC-MS System and Conditions
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
GC Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 250 °C.
-
Ramp 2: 5 °C/min to 310 °C, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
SIM Ions for 1,3,6-TNP (m/z): 337 (molecular ion), 291, 245.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of 1,3,6-TNP in the same solvent as the final sample extract.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of the selected quantification ion against the concentration of 1,3,6-TNP.
-
Quantify 1,3,6-TNP in the prepared samples by comparing their peak areas to the calibration curve.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of 1,3,6-TNP by GC-MS.
Fluorescence Quenching-Based Detection
Fluorescence quenching provides a basis for developing rapid and sensitive sensors for nitroaromatic compounds. The principle relies on the ability of electron-deficient nitroaromatic compounds to quench the fluorescence of certain fluorophores through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
Application Note: Graphene Quantum Dot (GQD) Based Fluorescence Sensor
Graphene quantum dots are promising fluorescent probes for the detection of nitroaromatic compounds due to their strong fluorescence, photostability, and large surface area for interaction.[2]
Principle: In the presence of 1,3,6-TNP, the fluorescence of the GQDs is quenched. This quenching is a result of an electron transfer from the excited state of the GQD to the electron-deficient 1,3,6-TNP molecule. The extent of fluorescence quenching is proportional to the concentration of 1,3,6-TNP.
Logical Relationship for Fluorescence Quenching
Caption: Photoinduced electron transfer from excited GQD to 1,3,6-TNP.
Quantitative Data Summary
| Parameter | Value |
| Analyte | This compound |
| Limit of Detection (LOD) | Potentially in the nM to µM range |
| Linear Range | Dependent on the specific GQD and experimental conditions |
| Response Time | Typically rapid (seconds to minutes) |
Experimental Protocol: Fluorescence Quenching Assay
1. Synthesis of Graphene Quantum Dots (GQDs)
-
A variety of methods can be used for GQD synthesis (e.g., hydrothermal treatment of citric acid). The surface chemistry of the GQDs can be tuned to enhance interaction with 1,3,6-TNP.
2. Fluorescence Quenching Measurement
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
Place a known concentration of GQD solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 400 to 600 nm).
-
Add aliquots of a standard solution of 1,3,6-TNP to the cuvette.
-
After each addition, mix the solution and record the fluorescence spectrum.
-
Observe the decrease in fluorescence intensity with increasing 1,3,6-TNP concentration.
-
3. Data Analysis
-
Plot the fluorescence intensity (or the ratio of initial to measured fluorescence, F₀/F) against the concentration of 1,3,6-TNP.
-
The relationship can often be described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher (1,3,6-TNP).
-
The linear portion of the Stern-Volmer plot can be used for quantification.
Conclusion
The analytical methods described provide robust and sensitive means for the detection and quantification of this compound. The choice of method will depend on the specific research or monitoring needs. HPLC-FLD with post-column reduction offers excellent sensitivity for environmental samples. GC-MS provides high selectivity and is ideal for confirmatory analysis. Fluorescence quenching-based sensors offer the potential for rapid and field-portable detection, although further development for specificity to 1,3,6-TNP is likely required. Proper method validation, including the determination of detection limits, linearity, accuracy, and precision, is essential for reliable results.
References
Application Note: Quantification of 1,3,6-Trinitropyrene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of 1,3,6-trinitropyrene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a potent mutagenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH) identified in environmental samples, making its accurate quantification crucial for environmental and toxicological studies.[1] The protocol described herein covers sample preparation from a solid matrix, instrument parameters, and data analysis, providing a comprehensive workflow for researchers. The use of an internal standard ensures high accuracy and reproducibility. This method is suitable for trace-level analysis in complex matrices.
Introduction
This compound (TNP) is a nitrated derivative of pyrene with a molecular weight of 337.24 g/mol .[1][2] It has been identified as a significant mutagen in environmental samples such as urban surface soil.[1] Given its potent biological activity, sensitive and selective analytical methods are required for its detection and quantification. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution and definitive mass-based identification.[3] This note provides a detailed protocol for the quantification of this compound, which can be adapted for various research applications.
Experimental Protocol
Materials and Reagents
-
Standards: this compound (analytical standard grade), Pyrene-d10 (internal standard, IS).
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (all pesticide residue or GC grade).
-
Gases: Helium (99.999% purity or higher).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Silica or Florisil, 1 g), anhydrous sodium sulfate, extraction thimbles, glass wool.
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh 10 mg of this compound and pyrene-d10 standards into separate 100 mL volumetric flasks. Dissolve and bring to volume with acetone. Store at 4°C in amber vials.
-
Intermediate Stock Solution (10 µg/mL): Dilute 10 mL of the primary stock solution to 100 mL with acetone.
-
Working Calibration Standards (0.1 - 10 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock solution in hexane. Spike each calibration standard with the internal standard (pyrene-d10) to a final concentration of 5 ng/mL.
Sample Preparation (Solid Matrix, e.g., Soil)
-
Extraction:
-
Weigh 10 g of the homogenized and dried sample into a cellulose extraction thimble.
-
Add a known amount of the internal standard (pyrene-d10) directly to the sample.
-
Perform Soxhlet extraction for 16-24 hours using a 1:1 mixture of hexane and acetone.
-
-
Concentration:
-
Pass the extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge by passing 5 mL of hexane through it.
-
Load the concentrated extract onto the cartridge.
-
Elute the analytes with an appropriate solvent mixture (e.g., a hexane:DCM gradient). The exact elution profile should be determined experimentally.
-
Collect the fraction containing this compound.
-
Evaporate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Instrumentation and Parameters
The analysis is performed on a GC system coupled to a Mass Spectrometer. For enhanced sensitivity, Negative Ion Chemical Ionization (NICI) can be employed.[2][4] However, the following parameters for Electron Ionization (EI) are provided as a standard starting point.
| Parameter | Setting |
| GC System | |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temp. | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (or similar)[5] |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 300°CHold: 10 min at 300°C |
| MS System | |
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 300°C[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| This compound | m/z 337 (Quantifier), 291, 245 (Qualifiers) |
| Pyrene-d10 (IS) | m/z 212 (Quantifier) |
Workflow Diagram
Caption: Workflow for this compound analysis.
Data Presentation and Quantification
Quantification is based on the internal standard method. A calibration curve is generated by plotting the response ratio (Peak Area of Analyte / Peak Area of IS) against the concentration of the calibration standards. The concentration of this compound in the samples is then calculated using the regression equation from the calibration curve.
Table 1: Example Quantitative Data Summary
| Sample ID | Retention Time (min) | Quantitation Ion (m/z) | Peak Area (Analyte) | Peak Area (IS) | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Cal Std 1 | 22.5 | 337 | 15,000 | 100,000 | 0.15 | 0.1 |
| Cal Std 2 | 22.5 | 337 | 78,000 | 102,000 | 0.76 | 0.5 |
| Cal Std 3 | 22.5 | 337 | 155,000 | 101,000 | 1.53 | 1.0 |
| Cal Std 4 | 22.5 | 337 | 780,000 | 103,000 | 7.57 | 5.0 |
| Cal Std 5 | 22.5 | 337 | 1,580,000 | 101,500 | 15.57 | 10.0 |
| Sample 1 | 22.5 | 337 | 250,000 | 105,000 | 2.38 | 1.56 |
| Sample 2 | 22.5 | 337 | 480,000 | 98,000 | 4.90 | 3.20 |
Note: The data in this table is for illustrative purposes only.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive protocol for the quantification of this compound. The procedure, which includes a robust sample preparation and cleanup step, is suitable for analyzing trace levels of this compound in complex environmental matrices. The use of an internal standard and Selected Ion Monitoring ensures both accuracy and selectivity, making this method a valuable tool for toxicological and environmental research.
References
Application Notes and Protocols for the Synthesis of Graphene Quantum Dots from 1,3,6-Trinitropyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of graphene quantum dots (GQDs) utilizing 1,3,6-trinitropyrene as a precursor. The methodologies outlined below are based on established scientific literature and are intended for a research audience with a background in chemistry and materials science.
Introduction
Graphene quantum dots (GQDs) are zero-dimensional carbon nanomaterials that have garnered significant interest due to their unique photoluminescence properties, biocompatibility, and potential applications in various fields, including bioimaging, sensing, and drug delivery. The synthesis of GQDs from polycyclic aromatic hydrocarbons (PAHs) like pyrene, and its derivatives such as this compound, offers a bottom-up approach to produce GQDs with well-defined properties.
This document details two distinct methods for the synthesis of GQDs from this compound: a hydrothermal approach and an electron beam irradiation method.
Data Presentation
The following table summarizes the key quantitative data for graphene quantum dots synthesized from this compound via the hydrothermal method. Data for the electron beam irradiation method is currently limited in the available literature.
| Parameter | Value | Method of Analysis |
| Average Particle Size | ~1.7 nm | Transmission Electron Microscopy (TEM) |
| Lattice Spacing | ~0.21 nm | High-Resolution TEM (HRTEM) |
| Crystalline Structure | Single-crystalline | X-ray Diffraction (XRD) |
| Quantum Yield (QY) | Not explicitly reported for this specific synthesis | Photoluminescence Spectroscopy |
| Excitation Wavelength | Not explicitly reported for this specific synthesis | Photoluminescence Spectroscopy |
| Emission Wavelength | Not explicitly reported for this specific synthesis | Photoluminescence Spectroscopy |
Experimental Protocols
Method 1: Hydrothermal Synthesis of Graphene Quantum Dots
This protocol is adapted from the gram-scale synthesis of single-crystalline GQDs.[1][2][3][4] The process involves the nitration of pyrene to form this compound, followed by a base-assisted hydrothermal treatment.
Materials:
-
Pyrene
-
Nitric acid (HNO₃)
-
This compound (if starting from the nitrated compound)
-
Sodium hydroxide (NaOH)
-
Borax (optional, as a dopant)
-
Deionized (DI) water
-
Dialysis membrane (e.g., 3500 Da MWCO)
-
Teflon-lined autoclave
Procedure:
-
Nitration of Pyrene (if starting from pyrene):
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add pyrene to concentrated nitric acid.
-
Heat the mixture under reflux to facilitate the nitration reaction, yielding this compound.
-
After the reaction is complete, carefully cool the mixture and precipitate the this compound product.
-
Wash the product thoroughly with DI water to remove excess acid and dry the purified this compound.
-
-
Preparation of the Reaction Mixture:
-
Prepare a 0.125 M sodium hydroxide (NaOH) solution in DI water.
-
Disperse this compound in the NaOH solution to a final concentration of 2 mg/mL.
-
(Optional for Boron Doping) Add borax to the solution to a final concentration of 0.131 M.
-
Sonicate the mixture for 30 minutes to ensure a homogenous dispersion.
-
-
Hydrothermal Reaction:
-
Transfer the prepared solution into a Teflon-lined autoclave.
-
Seal the autoclave and heat it to a temperature in the range of 90-200 °C for a specified duration (e.g., 5-10 hours). The exact temperature and time can be varied to control the size and properties of the resulting GQDs.
-
-
Purification of GQDs:
-
After the hydrothermal reaction, allow the autoclave to cool down to room temperature.
-
The resulting GQD solution is typically brown.
-
Filter the solution through a 0.22 µm microporous membrane to remove any large aggregates.
-
Dialyze the filtered solution against DI water for 2 days using a dialysis bag (e.g., 3500 Da MWCO) to remove unreacted precursors and salts. Change the DI water periodically to ensure efficient purification.
-
The purified GQD solution should be stored in the dark to prevent photobleaching.
-
Method 2: Electron Beam Irradiation Synthesis of Graphene Quantum Dots
This method provides an alternative route to synthesize fluorescent, single-crystalline GQDs at room temperature.[5][6]
Materials:
-
This compound
-
Hydrazine hydrate solution
-
Plastic bag (sealable)
-
Dynamitron electron accelerator with a titanium window
-
0.22 µm microporous membrane filter
-
Dialysis bag
Procedure:
-
Preparation of the Precursor Solution:
-
Dissolve this compound in a solution of hydrazine hydrate. The exact concentration should be optimized based on the experimental setup.
-
Stir the solution until the this compound is completely dissolved.
-
-
Electron Beam Irradiation:
-
Seal the precursor solution in a plastic bag.
-
Place the sealed bag under the titanium window of a dynamitron electron accelerator.
-
Irradiate the sample with an electron beam. The energy and dose of the electron beam are critical parameters that will influence the formation and properties of the GQDs and require careful optimization.
-
-
Purification of GQDs:
-
After irradiation, transfer the sample from the plastic bag.
-
Filter the solution through a 0.22 µm microporous membrane to remove any insoluble byproducts.
-
Dialyze the filtered solution against DI water for 2 days using a dialysis bag to purify the GQDs.
-
Store the final GQD solution in a dark environment.
-
Mandatory Visualizations
Experimental Workflow for Hydrothermal Synthesis
Caption: Workflow for GQD synthesis via the hydrothermal method.
Logical Relationship for GQD Application in Drug Delivery
Caption: Conceptual pathway for GQD-based targeted drug delivery.
Applications in Drug Development
While the direct application of GQDs synthesized from this compound in drug delivery is an emerging area of research, the inherent properties of GQDs make them promising candidates for such applications. Their small size allows for efficient cellular uptake, and their surfaces can be functionalized with targeting moieties to enhance delivery to specific cells or tissues. The intrinsic fluorescence of GQDs enables their use as imaging agents to track their biodistribution and monitor drug release.
Further research is required to fully elucidate the potential of this compound-derived GQDs in drug development, including comprehensive studies on their biocompatibility, drug loading and release kinetics, and in vivo efficacy and safety. The signaling pathways involved in their cellular uptake and therapeutic action are also key areas for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in synthesis of the graphene quantum dots from varied raw materials - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. research.chalmers.se [research.chalmers.se]
- 6. e3s-conferences.org [e3s-conferences.org]
Protocol for the nitration of pyrene to produce 1,3,6-Trinitropyrene
Abstract
This document provides a comprehensive protocol for the synthesis of 1,3,6-trinitropyrene via the direct nitration of pyrene. The procedure details the necessary reagents, reaction conditions, and purification methods. Additionally, safety considerations and characterization techniques are outlined to ensure a safe and successful synthesis for researchers in chemistry and materials science.
Introduction
Pyrene derivatives, particularly those with substituents at the 1, 3, 6, and 8 positions, are of significant interest in various applications, including sensors, lasers, and bioimaging probes.[1] this compound (TNP) is a key intermediate in the synthesis of advanced materials. The primary and most established method for synthesizing this compound is through the direct electrophilic nitration of pyrene using concentrated nitric acid.[2] This reaction introduces three nitro (-NO₂) groups onto the pyrene core at the 1, 3, and 6 positions, which are electronically susceptible to nitration.[2] This document provides a detailed protocol for this synthesis.
Experimental Protocol
The synthesis of this compound is achieved by refluxing pyrene in concentrated nitric acid.[2][3]
2.1. Materials and Equipment
-
Pyrene (98% purity)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Silica gel for column chromatography (for purification)
-
Appropriate solvents for chromatography (e.g., hexane, dichloromethane)
2.2. Synthesis Procedure
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1 g (4.94 mmol) of pyrene.
-
Carefully add 80 mL of concentrated nitric acid to the flask.
-
Heat the mixture to 80°C and maintain a gentle reflux with continuous stirring for 12 hours.[3] The reaction should be carried out in a well-ventilated fume hood.
-
After 12 hours, turn off the heat and allow the reaction mixture to cool to room temperature.[3]
-
Slowly pour the cooled mixture into 500 mL of deionized water in a large beaker with stirring.[3] This will cause the product to precipitate.
-
Collect the yellow precipitate of this compound by vacuum filtration using a Buchner funnel.[2][3]
-
Wash the collected solid with copious amounts of deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven at a low temperature.
2.3. Purification
If further purification is required, the crude product can be purified by silica column chromatography.[2][4] The choice of eluent will depend on the polarity of the impurities.
Data Presentation
Table 1: Reaction Parameters for the Nitration of Pyrene
| Parameter | Value/Description | Source(s) |
| Starting Material | Pyrene | [2][3] |
| Reagent | Concentrated Nitric Acid (HNO₃) | [2][3] |
| Temperature | 80°C | [3] |
| Reaction Time | 12 - 24 hours | [2][3] |
| Product | This compound (yellow solid) | [2] |
Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the identity and purity of the product.[2][5] The proton and carbon spectra can differentiate between the various isomers of nitrated pyrene.[5]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (m/z 337).[5]
Safety Precautions
Nitration reactions are inherently hazardous and must be conducted with extreme caution.[6]
-
Corrosivity: Concentrated nitric acid is highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[6]
-
Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic compounds. The reaction is exothermic and has the potential for thermal runaway.[6]
-
Toxicity: The reaction produces toxic nitrogen dioxide gas. All work must be performed in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6]
-
Spill Response: Have appropriate spill containment kits and neutralizing agents readily available.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 75321-19-6 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Application of 1,3,6-Trinitropyrene in Environmental Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Trinitropyrene (1,3,6-TNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). While it is recognized as a potent mutagen found in environmental samples such as surface soil, its unique chemical properties also make it a valuable precursor in the synthesis of advanced materials for environmental sensing applications.[1][2] This document provides detailed application notes and protocols for the use of 1,3,6-TNP in environmental monitoring, focusing on its role as a target analyte for assessing environmental contamination and as a building block for fluorescent nanosensors.
Application 1: this compound as an Indicator of Environmental Mutagenicity
Due to its high mutagenicity, the presence of 1,3,6-TNP in environmental matrices is a significant concern.[1][2] Monitoring for 1,3,6-TNP can serve as an indicator of the mutagenic potential of contaminated sites.
Experimental Protocol: Detection and Quantification of this compound in Soil Samples by HPLC
This protocol outlines the extraction of 1,3,6-TNP from soil samples and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Soil sample
-
Anhydrous sodium sulfate
-
Soxhlet extraction apparatus
-
Extraction thimbles
-
Methylene chloride/Acetone (1:1 v/v), pesticide grade
-
Rotary evaporator
-
Concentrator tube
-
Nitrogen gas stream
-
HPLC system with a C18 column and UV or fluorescence detector
-
This compound standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Determine the dry weight of a subsample by drying at 105°C for 24 hours.
-
Mix 10 g of the air-dried soil sample with 10 g of anhydrous sodium sulfate until a free-flowing powder is obtained.[3]
-
-
Soxhlet Extraction:
-
Place the soil-sodium sulfate mixture into an extraction thimble and position the thimble in the Soxhlet extractor.[3]
-
Add 300 mL of methylene chloride/acetone (1:1 v/v) to a 500-mL round-bottom flask with a few boiling chips.[3]
-
Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[3]
-
After extraction, allow the apparatus to cool.
-
-
Concentration and Solvent Exchange:
-
Dry the extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Transfer the concentrated extract to a concentrator tube and further reduce the volume to 1 mL under a gentle stream of nitrogen.
-
If necessary, exchange the solvent to acetonitrile by adding 5 mL of acetonitrile and reconcentrating to 1 mL. Repeat this step twice.
-
-
HPLC Analysis:
-
Configure the HPLC system with a C18 column.
-
Prepare a mobile phase of acetonitrile and water. The specific gradient will depend on the column and system, but a starting point is a gradient from 50% acetonitrile to 100% acetonitrile over 30 minutes.
-
Inject a known concentration of the this compound standard to determine its retention time and create a calibration curve.
-
Inject the prepared sample extract.
-
Identify and quantify the 1,3,6-TNP in the sample by comparing its retention time and peak area to the calibration curve.
-
Application 2: this compound as a Precursor for Graphene Quantum Dot (GQD) Nanosensors
1,3,6-TNP can be used as a starting material for the synthesis of nitrogen-doped graphene quantum dots (N-GQDs). These N-GQDs exhibit fluorescence that can be quenched in the presence of certain heavy metal ions, making them effective sensors for environmental monitoring.
Experimental Protocol: Synthesis of N-GQDs from this compound
This protocol describes the synthesis of N-GQDs from 1,3,6-TNP via a hydrothermal method.
Materials:
-
Pyrene
-
Concentrated nitric acid (HNO₃)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Autoclave
-
Microporous membrane (0.22 µm)
-
Dialysis membrane
Procedure:
-
Synthesis of this compound:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, reflux pyrene in concentrated nitric acid at 80°C for 12-24 hours.
-
Cool the reaction mixture and pour it into deionized water.
-
Collect the yellow precipitate of this compound by filtration and wash with water until the filtrate is neutral.
-
Dry the product in a vacuum oven.
-
-
Synthesis of N-GQDs:
-
Disperse 0.10 g of the synthesized this compound in a mixture of 1 mL of 2 M NaOH and 9 mL of DI water with stirring.
-
Transfer the suspension to a 25 mL autoclave.
-
Heat the autoclave to 180°C in an oven and maintain this temperature for 12 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
Filter the resulting solution through a 0.22 µm microporous membrane to remove any solid byproducts.
-
Dialyze the filtered solution against DI water for three days to purify the N-GQDs.
-
The purified N-GQD solution can be used for sensing applications or dried to a powder for storage.
-
Experimental Protocol: Detection of Heavy Metal Ions using N-GQDs
This protocol provides a general method for using the synthesized N-GQDs as a fluorescent sensor for the detection of heavy metal ions in aqueous samples.
Materials:
-
N-GQD solution (synthesized as described above)
-
Aqueous samples containing unknown concentrations of heavy metal ions (e.g., Cu²⁺, Co²⁺)
-
Standard solutions of the target heavy metal ions
-
Fluorometer
Procedure:
-
Calibration:
-
Prepare a series of standard solutions of the target heavy metal ion (e.g., Cu²⁺) with known concentrations.
-
For each standard, mix a fixed volume of the N-GQD solution with a fixed volume of the standard solution.
-
Measure the fluorescence intensity of each mixture using a fluorometer at the excitation and emission wavelengths specific to the N-GQDs.
-
Plot the fluorescence quenching ((F₀ - F) / F₀, where F₀ is the fluorescence of N-GQDs alone and F is the fluorescence in the presence of the metal ion) against the metal ion concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Mix the same fixed volume of the N-GQD solution with the same fixed volume of the environmental water sample.
-
Measure the fluorescence intensity of the mixture.
-
Use the calibration curve to determine the concentration of the heavy metal ion in the sample.
-
Quantitative Data
The performance of GQD-based sensors can vary depending on the specific synthesis method and target analyte. The following table summarizes representative performance data for GQD-based heavy metal sensors found in the literature.
| GQD Type | Target Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| N-GQDs | Cd(II) | 1 fM | Not Specified | [4] |
| B-GQDs | Cd(II) | 0.02 µg/L | 1-120 µg/L | [4] |
| B-GQDs | Pb(II) | 0.03 µg/L | 1-120 µg/L | [4] |
| N-GQDs | Cu²⁺ | Not Specified | Not Specified | [2] |
| N-GQDs | Co²⁺ | Not Specified | Not Specified | [2] |
Visualizations
Workflow for Environmental Monitoring of 1,3,6-TNP
Caption: Workflow for the extraction and analysis of 1,3,6-TNP from soil samples.
Synthesis of N-GQDs from 1,3,6-TNP
Caption: Workflow for the synthesis of N-GQDs from this compound.
Proposed Mechanism of Mutagenicity of 1,3,6-TNP
Caption: Proposed metabolic activation and mutagenic pathway of this compound.
References
Application Note: 1,3,6-Trinitropyrene as a Standard for Nitro-PAH Analysis
Introduction
Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed during incomplete combustion processes and through atmospheric reactions of PAHs. Many nitro-PAHs are known to be potent mutagens and carcinogens, making their accurate quantification in various environmental matrices crucial for human health risk assessment. The complexity of these matrices and the often low concentrations of nitro-PAHs necessitate the use of reliable analytical standards for accurate and precise quantification. 1,3,6-Trinitropyrene, a well-characterized nitro-PAH, has been identified as a significant mutagen in environmental samples such as urban soil.[1][2] While not commonly employed as a standard, its properties suggest potential utility in the analysis of other nitro-PAHs. This document provides a generalized framework and protocols for the potential use of this compound as a standard in nitro-PAH analysis, based on established methodologies for this class of compounds.
Physicochemical Data for this compound
For the effective use of any compound as an analytical standard, a thorough understanding of its physicochemical properties is essential. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 75321-19-6 | [3] |
| Molecular Formula | C₁₆H₇N₃O₆ | [3] |
| Molecular Weight | 337.24 g/mol | [3] |
| Appearance | Yellow solid | [3] |
| Synthesis | Nitration of pyrene with nitric acid | [1] |
Experimental Protocols
The following protocols are generalized procedures for the analysis of nitro-PAHs and can be adapted for the use of this compound as a standard. Validation of these methods with this compound would be required to establish performance characteristics such as recovery, linearity, and limits of detection.
Protocol 1: Sample Preparation for Soil and Sediment Samples
This protocol outlines a common procedure for the extraction and cleanup of nitro-PAHs from solid environmental matrices.
-
Sample Collection and Pre-treatment:
-
Collect soil or sediment samples and homogenize them.
-
Air-dry the samples in a dark, well-ventilated area to a constant weight.
-
Sieve the dried samples through a 2 mm mesh to remove large debris.
-
-
Internal Standard Spiking:
-
Prior to extraction, spike a known amount of this compound solution (as an internal standard) onto the sample. The spiking level should be appropriate for the expected concentration range of the target analytes.
-
-
Extraction:
-
Weigh approximately 10 g of the spiked, dried, and sieved sample into an extraction thimble.
-
Extract the sample using a Soxhlet apparatus with 200 mL of dichloromethane for 16-24 hours.
-
-
Concentration and Solvent Exchange:
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Exchange the solvent to hexane by adding 20 mL of hexane and re-concentrating to 1-2 mL.
-
-
Cleanup using Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 10 g of activated silica gel in a glass column).
-
Load the concentrated extract onto the column.
-
Elute with a sequence of solvents of increasing polarity to separate interfering compounds from the nitro-PAH fraction. A typical elution scheme might start with hexane, followed by a hexane/dichloromethane mixture. The fraction containing the nitro-PAHs, including the this compound standard, should be collected. The optimal solvent system and volumes should be determined experimentally.
-
-
Final Concentration:
-
Concentrate the collected nitro-PAH fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for instrumental analysis.
-
Protocol 2: HPLC-FLD Analysis of Nitro-PAHs
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a sensitive technique for the analysis of PAHs and their derivatives. For nitro-PAHs, a reduction step is often required to convert them to highly fluorescent amino-PAHs.
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
A post-column reduction system (e.g., a zinc or platinum catalyst column) may be necessary.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 50:50 (v/v) acetonitrile:water and increase to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths: Excitation and emission wavelengths should be optimized for the specific amino-PAHs being analyzed.
-
-
Calibration:
-
Prepare a series of calibration standards containing the target nitro-PAHs at different concentrations.
-
If using this compound as an internal standard, add a constant amount to each calibration standard.
-
If using it as an external standard, a separate calibration curve for this compound should be prepared.
-
-
Quantification:
-
Inject the prepared sample extracts and calibration standards into the HPLC system.
-
Identify and integrate the peaks corresponding to the target analytes and the this compound standard.
-
Construct calibration curves and calculate the concentrations of the target nitro-PAHs in the samples.
-
Protocol 3: GC-MS Analysis of Nitro-PAHs
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including nitro-PAHs.
-
Instrumentation:
-
Gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.
-
A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable for nitro-PAH separation.
-
-
GC Conditions:
-
Injector Temperature: 280 °C (pulsed splitless injection is recommended).
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity for some nitro-PAHs.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) for increased sensitivity and selectivity. Monitor characteristic ions for each target nitro-PAH and for this compound (m/z 337 for the molecular ion).
-
-
Calibration and Quantification:
-
Follow a similar calibration procedure as described for HPLC analysis, preparing calibration standards with and without the this compound internal standard.
-
Analyze the sample extracts and standards, and quantify the target analytes based on the peak areas of their characteristic ions relative to the internal standard.
-
Visualizations
The following diagrams illustrate the generalized workflows for nitro-PAH analysis.
Caption: Generalized workflow for nitro-PAH analysis from solid matrices.
Caption: Roles of internal vs. external standards in quantitative analysis.
While this compound is a well-documented mutagen found in the environment, its use as a routine analytical standard for the quantification of other nitro-PAHs is not widely established in the scientific literature. The protocols and workflows presented here are based on general and widely accepted methods for nitro-PAH analysis. For the specific application of this compound as a standard, thorough method development and validation are essential to demonstrate its suitability and to establish key performance metrics. Researchers and drug development professionals should consider these generalized protocols as a starting point for developing their own specific and validated analytical methods.
References
Application Notes and Protocols: Ames Test for Assessing 1,3,6-Trinitropyrene Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[1][2] This test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[1][2] The assay evaluates the ability of a test substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-deficient medium.[1][2] 1,3,6-Trinitropyrene (1,3,6-TNP) has been identified as a potent direct-acting mutagen, particularly in the Salmonella typhimurium strain TA98, without the need for metabolic activation.[3]
These application notes provide a detailed protocol for assessing the mutagenicity of this compound using the Ames test, specifically with the plate incorporation method.
Quantitative Data Summary
The mutagenic potency of this compound has been quantified and compared to other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). The following table summarizes these findings.
| Compound | Salmonella Strain | S9 Mix | Mutagenic Potency (revertants/nmol) |
| This compound (1,3,6-TNP) | TA98 | Without | 65,500 [3] |
| 1,6-Dinitropyrene (1,6-DNP) | TA98 | Without | 129,800[3] |
| 1,8-Dinitropyrene (1,8-DNP) | TA98 | Without | 217,000[3] |
| 1,3-Dinitropyrene (1,3-DNP) | TA98 | Without | 4,260[3] |
Experimental Protocols
Ames Test Protocol for this compound using the Plate Incorporation Method
This protocol is adapted from standard Ames test procedures for the specific assessment of this compound.
1. Materials
-
Test Compound: this compound (CAS No. 75321-19-6)
-
Bacterial Strain: Salmonella typhimurium TA98 (histidine-requiring)
-
Media and Reagents:
-
Nutrient broth (for overnight culture)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
-
Top agar (0.6% agar, 0.5% NaCl) supplemented with a trace amount of L-histidine and D-biotin
-
Solvent for test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Positive control (e.g., 2-nitrofluorene for TA98 without S9)
-
Negative control (solvent alone)
-
-
Equipment:
-
Incubator (37°C)
-
Shaking water bath or incubator
-
Spectrophotometer
-
Sterile test tubes, pipettes, and Petri dishes
-
Vortex mixer
-
2. Procedure
2.1. Preparation of Bacterial Culture
-
Inoculate S. typhimurium TA98 into a tube containing nutrient broth.
-
Incubate overnight at 37°C with shaking until the culture reaches the late exponential phase of growth (approximately 1-2 x 10⁹ cells/mL).
-
The density of the bacterial culture can be checked using a spectrophotometer.
2.2. Preparation of Test Compound and Controls
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
-
Prepare the positive and negative controls in the same solvent.
2.3. Plate Incorporation Assay
-
To a sterile test tube, add the following in order:
-
0.1 mL of the overnight bacterial culture of S. typhimurium TA98.
-
0.1 mL of the test compound solution at a specific concentration (or positive/negative control).
-
0.5 mL of phosphate buffer (pH 7.4). Since 1,3,6-TNP is a direct-acting mutagen, the S9 mix is not required.[3]
-
-
Add 2 mL of molten top agar (kept at 45°C) to the test tube.
-
Gently vortex the tube for a few seconds to ensure thorough mixing.
-
Pour the entire contents of the tube onto a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure the top agar spreads evenly across the surface.
-
Allow the top agar to solidify at room temperature.
-
Repeat for all concentrations of the test compound and the controls, ensuring each is tested in triplicate.
2.4. Incubation and Colony Counting
-
Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
After incubation, count the number of revertant colonies on each plate.
3. Data Analysis and Interpretation
-
Calculate the mean number of revertant colonies per plate for each concentration of 1,3,6-TNP and the controls.
-
A positive mutagenic response is indicated by a dose-dependent increase in the number of revertant colonies, with the count being at least twice that of the negative control.
-
The mutagenic potency can be expressed as the number of revertants per nanomole of the compound, calculated from the linear portion of the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the Ames test using the plate incorporation method.
Generalized Metabolic Activation Pathway for Nitro-PAHs
While 1,3,6-TNP is a direct-acting mutagen in TA98, many other nitro-PAHs require metabolic activation to exert their mutagenic effects. The primary pathway for this activation is nitroreduction.
References
Application Notes and Protocols for the Sample Preparation of 1,3,6-Trinitropyrene in Environmental Matrices
These application notes provide detailed protocols for the extraction and cleanup of 1,3,6-trinitropyrene, a potent mutagenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH), from various environmental samples for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).
Analysis of this compound in Soil Samples
Soil is a significant environmental reservoir for this compound. Effective sample preparation is crucial for accurate quantification. The following protocol is based on established methods for nitro-PAH extraction from soil matrices.
Experimental Protocol: Ultrasonic Solvent Extraction of Soil
This protocol describes the extraction of this compound from soil samples using ultrasonic energy, followed by a cleanup step using silica gel column chromatography.
1. Sample Preparation and Extraction:
-
Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample by thorough mixing.
-
Spiking (Optional): For quality control, a surrogate standard may be added to the sample before extraction.
-
Solvent Extraction:
-
Weigh approximately 10 g of the homogenized soil into a beaker.
-
Add a suitable extraction solvent. A mixture of benzene and ethanol (3:1, v/v) has been used for the extraction of this compound[1]. Dichloromethane is also a common solvent for nitro-PAH extraction[2][3].
-
Place the beaker in an ultrasonic bath and sonicate for 15-30 minutes[1][4].
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the solvent extracts.
-
2. Extract Cleanup: Silica Gel Column Chromatography:
-
Column Preparation: Prepare a chromatography column packed with activated silica gel. The activation is typically done by heating at 150-200°C for several hours[5].
-
Concentration: Concentrate the combined extracts to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Fractionation:
-
Load the concentrated extract onto the silica gel column.
-
Elute the column with a sequence of solvents of increasing polarity to separate the analytes from interfering compounds. A common elution scheme for nitro-PAHs involves using hexane, followed by mixtures of hexane and dichloromethane, then pure dichloromethane, and finally methanol[2].
-
Collect the fraction containing the nitro-PAHs. The exact elution volume should be determined through method development and calibration with a this compound standard.
-
-
Final Concentration: Evaporate the collected fraction to near dryness and reconstitute the residue in a small, precise volume of a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC).
Workflow for Soil Sample Preparation
Caption: Workflow for this compound analysis in soil.
Analysis of this compound in Water Samples
For aqueous matrices, solid-phase extraction (SPE) is a highly effective technique for the pre-concentration and cleanup of nitro-PAHs.
Experimental Protocol: Solid-Phase Extraction (SPE) of Water
This protocol is adapted from a method for the extraction of various nitro-PAHs from water samples and is suitable for this compound.[6][7]
1. SPE Cartridge Preparation:
-
Use a C18 SPE cartridge (e.g., 500 mg).
-
Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 5 mL of ultrapure water through it[7]. This ensures the sorbent is activated and ready for sample loading.
2. Sample Loading:
-
Filter the water sample (e.g., 100 mL) to remove particulate matter.
-
If necessary, adjust the pH of the sample.
-
Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 0.5 mL/min) using a vacuum manifold[7].
3. Cartridge Washing and Drying:
-
Washing: After loading the entire sample, wash the cartridge with a small volume of ultrapure water to remove any remaining interfering substances.
-
Drying: Dry the cartridge thoroughly under a vacuum for at least 10 minutes to remove residual water.
4. Elution:
-
Place a collection vial under the cartridge.
-
Elute the retained this compound from the cartridge with an appropriate organic solvent. Methylene chloride (e.g., 10 mL) has been shown to be effective for eluting nitro-PAHs[6][7].
5. Final Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume of a suitable solvent (e.g., 1 mL of acetonitrile) for HPLC analysis[7].
Quantitative Data for Nitro-PAH Analysis in Water by SPE
The following table summarizes recovery data for several nitro-PAHs using an SPE-C18 method with methylene chloride elution. While data for this compound is not specified, these values for similar compounds indicate the expected performance of the method.
| Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 1-Nitronaphthalene | 76 | < 4 |
| 2-Nitrofluorene | 97 | < 4 |
| 9-Nitroanthracene | 95 | < 4 |
| 3-Nitrofluoranthene | 92 | < 4 |
| 1-Nitropyrene | 85 | < 4 |
| Data sourced from a study on nitro-PAH extraction from aquatic samples.[6][7] |
Workflow for Water Sample Preparation
Caption: Workflow for this compound analysis in water.
Analysis of this compound in Air Samples
The analysis of this compound in air typically involves the collection of airborne particulate matter, followed by solvent extraction.
Experimental Protocol: Air Particulate Matter Extraction
This protocol is a general approach based on methods for extracting persistent organic pollutants from airborne particles.[4]
1. Sample Collection:
-
Draw a known volume of air through a filter (e.g., glass fiber or quartz fiber filter) using a high-volume air sampler to collect particulate matter.
2. Sample Preparation and Extraction:
-
Cut a portion of the filter into small pieces and place them in an extraction vessel.
-
Add a suitable extraction solvent. A mixture of n-hexane and petroleum ether (1:1, v/v) has been used for similar pollutants[4].
-
Perform ultrasonic extraction for approximately 15 minutes. Repeat the extraction three times with fresh solvent.
-
Combine the extracts.
3. Cleanup and Concentration:
-
The cleanup procedure will depend on the complexity of the sample matrix and may involve silica gel column chromatography as described for soil samples.
-
Concentrate the cleaned extract and reconstitute it in a suitable solvent for analysis.
Quantitative Data for PAH Analysis in Air
The following table presents recovery data for various PAHs from airborne particles using an optimized ultrasonic solvent extraction method. This provides an indication of the expected efficiency for this compound.
| Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Naphthalene | < 31 | - |
| Acenaphthylene | 66 ± 6 | < 8 |
| Acenaphthene | 70 ± 5 | < 8 |
| Fluorene | 75 ± 4 | < 8 |
| Phenanthrene | 80 ± 3 | < 8 |
| Anthracene | 82 ± 4 | < 8 |
| Fluoranthene | 85 ± 5 | < 8 |
| Pyrene | 88 ± 4 | < 8 |
| Benzo[a]anthracene | 90 ± 4 | < 8 |
| Data from a study on ultrasonic solvent extraction of persistent organic pollutants from airborne particles.[4] |
Workflow for Air Sample Preparation
Caption: Workflow for this compound analysis in air.
References
Application Notes and Protocols: 1,3,6-Trinitropyrene in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,6-Trinitropyrene (TNP) is a nitroaromatic compound that has garnered significant interest in materials science. Its electron-deficient nature and propensity to form fluorescent products upon thermal treatment make it a valuable precursor for the synthesis of advanced materials.[1][2] Primarily, TNP is utilized in the "bottom-up" synthesis of graphene quantum dots (GQDs) and carbon dots (CDs), which exhibit promising applications in bioimaging and sensing due to their inherent luminescence and biocompatibility.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and functionalization of luminescent nanomaterials.
Data Presentation
The following tables summarize key quantitative data related to the properties and applications of this compound and its derivatives in materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75321-19-6 | [2] |
| Molecular Formula | C₁₆H₇N₃O₆ | [3] |
| Molecular Weight | 337.24 g/mol | [2] |
| Appearance | Yellow solid | [2] |
Table 2: Mutagenicity of this compound and Related Compounds
| Compound | Mutagenicity (revertants/nmol in S. typhimurium TA98 without S9 mix) | Source |
| This compound (TNP) | 65,500 | [4] |
| 1,3-Dinitropyrene (DNP) | 4,260 | [4] |
| 1,6-Dinitropyrene (DNP) | 129,800 | [4] |
| 1,8-Dinitropyrene (DNP) | 217,000 | [4] |
Table 3: Photoluminescent Properties of Materials Synthesized from this compound
| Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Features | Source |
| TNP-derived Fluorophores (Fraction F1, F2) | 470 | 618 | Bright luminescence, excitation-independent emission | [1] |
| TNP-derived Fluorophores (Fraction F4, F5) | 470 | 580 | Bright luminescence, excitation-independent emission | [1] |
| TNP-derived Graphene Quantum Dots | Not specified | Not specified | Inherent luminescence, good water solubility, suitable for bioimaging | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct nitration of pyrene to synthesize this compound.
Materials:
-
Pyrene
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
-
Reflux apparatus
-
Filtration setup
Procedure:
-
Set up a reflux apparatus in a fume hood.
-
Add pyrene to the reaction flask.
-
Carefully add concentrated nitric acid to the flask.
-
Heat the mixture to 80°C and maintain the reflux for 12-24 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add deionized water to the cooled mixture to precipitate the product.
-
Collect the yellow precipitate of this compound by filtration.[2]
-
Wash the product with deionized water and dry thoroughly.
Protocol 2: Synthesis of Luminescent Carbon Dots via Solvothermal Treatment
This protocol details the synthesis of fluorescent carbon dots from this compound using a microwave-assisted solvothermal method.
Materials:
-
This compound (TNP)
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Flash chromatography system
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Dissolve this compound in dimethylformamide in a microwave-safe vessel.
-
Place the vessel in a microwave reactor and subject it to solvothermal treatment.
-
After the reaction, a crude sample containing carbon dots is obtained.
-
Separate the fluorescent components from the crude sample using flash chromatography to obtain different fractions.[1]
-
Characterize the obtained fractions using UV-Vis spectrophotometry to observe absorbance spectra, which may show sharp bands characteristic of molecular fluorophores.[1]
-
Record the emission spectra of the fractions using a fluorometer to determine their photoluminescent properties.
Visualizations
The following diagrams illustrate key processes and workflows related to the use of this compound in materials science.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for carbon dot synthesis from TNP.
Concluding Remarks
This compound serves as a critical precursor in the bottom-up synthesis of highly fluorescent carbon-based nanomaterials. The protocols and data presented herein provide a comprehensive guide for researchers interested in leveraging the unique properties of TNP for applications in materials science, particularly in the development of novel probes for bioimaging and sensing. Further research may explore the optimization of synthesis conditions to tune the photoluminescent properties of the resulting nanomaterials and investigate their potential in other areas such as organic electronics.[5]
References
- 1. Evidence of the contribution of molecular fluorophores to the luminescence of carbon entities formed by solvothermal treatment of trinitropyrene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07553F [pubs.rsc.org]
- 2. This compound | 75321-19-6 | Benchchem [benchchem.com]
- 3. This compound | C16H7N3O6 | CID 53229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.as.uky.edu [chem.as.uky.edu]
Troubleshooting & Optimization
Troubleshooting peak tailing in HPLC analysis of 1,3,6-Trinitropyrene
This technical support guide provides troubleshooting advice for common issues encountered during the HPLC analysis of 1,3,6-Trinitropyrene, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is causing my this compound peak to tail?
Peak tailing in the HPLC analysis of this compound is often an indication of undesirable secondary interactions between the analyte and the stationary phase, or other system issues. The most common causes include:
-
Secondary Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the polar nitro groups of the trinitropyrene molecule, leading to tailing.
-
Column Contamination: Accumulation of strongly retained sample components or matrix contaminants on the column can create active sites that cause tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.
-
Inappropriate Mobile Phase: A mobile phase with too low an elution strength can increase peak width and tailing. The pH of the mobile phase can also influence the activity of residual silanol groups.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures, exposing more active silanol sites.
Q2: What type of HPLC column is recommended for this compound analysis?
For the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound, a high-purity, end-capped C18 column is recommended.[1] These columns have a reduced number of free silanol groups, minimizing the secondary interactions that lead to peak tailing.
Q3: How does the mobile phase composition affect peak shape?
The mobile phase composition is critical for achieving good peak symmetry. For reverse-phase HPLC of this compound, a gradient of acetonitrile or methanol with water is commonly used.[1][2]
-
Solvent Strength: Ensure the organic solvent percentage is sufficient to elute the compound in a sharp band.
-
Additives: The addition of a small amount of a competitive agent, like a buffer or a competing base, can help to mask residual silanol groups and improve peak shape.
Troubleshooting Guide for Peak Tailing
Problem: Asymmetrical peak shape (tailing) observed for this compound.
The following troubleshooting workflow can help identify and resolve the cause of peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Quantitative Summary of Troubleshooting Steps
The table below summarizes key parameters to adjust when troubleshooting peak tailing for this compound.
| Parameter | Standard Condition | Troubleshooting Action | Expected Outcome |
| Sample Concentration | 1-10 µg/mL | Dilute sample 10-fold | Improved peak symmetry if column was overloaded. |
| Column Type | End-capped C18 | Replace with a new, high-purity C18 column | Sharper, more symmetrical peaks if old column was degraded or contaminated. |
| Mobile Phase pH | No pH control | Add 0.1% formic acid or acetic acid | Reduced tailing by suppressing silanol activity. |
| Mobile Phase Additive | None | Add a low concentration of a buffer (e.g., 20 mM phosphate) | Masking of active sites, leading to improved peak shape. |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min | May improve peak shape by allowing for better mass transfer, but will increase run time. |
| Column Temperature | Ambient | Increase to 30-40 °C | Can improve peak symmetry and reduce viscosity, but may affect retention time. |
Detailed Experimental Protocols
Protocol 1: Column Washing Procedure
If column contamination is suspected, a thorough washing procedure is recommended.
Objective: To remove strongly retained contaminants from a reverse-phase C18 column.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade hexane (use with caution and ensure system compatibility)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
Procedure:
-
Disconnect the column from the detector.
-
Set the flow rate to 1 mL/min.
-
Wash the column with the following solvents for at least 30 minutes each, in the order listed: a. HPLC-grade water (to remove buffers) b. Isopropanol c. Hexane (if compatible with your HPLC system; flushes out very non-polar compounds) d. Isopropanol (to flush out hexane) e. Methanol f. Acetonitrile
-
Equilibrate the column with your initial mobile phase conditions for at least 30 minutes before use.
Protocol 2: System Suitability Test for Peak Asymmetry
Objective: To quantitatively assess peak shape before and after troubleshooting.
Procedure:
-
Prepare a standard solution of this compound (e.g., 5 µg/mL) in acetonitrile.
-
Set up your HPLC method with the desired conditions.
-
Inject the standard solution.
-
From the resulting chromatogram, determine the Asymmetry Factor (As) or Tailing Factor (Tf) using your chromatography data system (CDS) software. These are typically calculated at 10% of the peak height.
-
A value of As or Tf close to 1.0 indicates a symmetrical peak. Values greater than 1.2 are generally considered to be tailing.
-
After implementing a troubleshooting step (e.g., changing the mobile phase), repeat the injection and recalculate the As or Tf to determine if there has been an improvement.
References
Technical Support Center: Chromatographic Resolution of 1,3,6-Trinitropyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 1,3,6-trinitropyrene from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating this compound from its isomers?
A1: The primary challenge lies in the structural similarity of the isomers, which often have very close polarities and hydrophobicities. The direct nitration of pyrene, a common synthesis method, can produce a complex mixture of nitrated pyrenes, including various di-, tri-, and tetranitropyrene isomers, making baseline separation difficult to achieve with standard chromatographic methods.[1][2]
Q2: Which chromatographic techniques are best suited for this separation?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound due to its high separation efficiency and sensitivity.[1] Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of nitro-PAHs. Supercritical Fluid Chromatography (SFC) can also be a viable alternative, offering fast and efficient separations.
Q3: What type of HPLC column is recommended for separating this compound and its isomers?
A3: Standard C18 columns can be used, but for optimal resolution of structurally similar isomers, specialized stationary phases are recommended. Columns that facilitate π-π interactions, dipole-dipole interactions, and shape selectivity are particularly effective. Look for columns with the following stationary phases:
-
Pentafluorophenyl (PFP): These columns are highly effective for separating positional isomers of aromatic compounds, including nitroaromatics. They offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding.[3][4][5][6]
-
Pyrenylethyl (PYE): These columns utilize the planar pyrene ring structure to induce strong π-π interactions, leading to excellent separation of aromatic isomers based on their molecular shape.[7]
-
Nitrophenylethyl (NPE): Similar to PYE columns, NPE columns also leverage π-π interactions and provide additional dipole-dipole interactions for unique selectivity.[7]
Q4: What are the common isomers I should expect to see with this compound?
A4: The synthesis of this compound via direct nitration of pyrene can result in the formation of other nitrated isomers.[1][2] The complexity of the mixture can depend on the reaction conditions. Potential isomers and related impurities include:
-
1,3-Dinitropyrene
-
1,6-Dinitropyrene
-
1,8-Dinitropyrene
-
1,3,6,8-Tetranitropyrene
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of Peaks
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Stationary Phase Selectivity | Switch to a column with a different stationary phase chemistry. Prioritize PFP, PYE, or NPE columns. | These phases offer unique interaction mechanisms (π-π, dipole-dipole) that enhance the separation of aromatic isomers beyond simple hydrophobicity.[3][7] |
| Mobile Phase Composition Not Optimized | Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with lower organic content can increase retention and improve separation. | Changing the mobile phase polarity alters the distribution of analytes between the stationary and mobile phases, which directly impacts selectivity and resolution. |
| Change Organic Solvent: If using methanol, try acetonitrile, or vice versa. | Different organic modifiers can alter the selectivity of the separation. | |
| Modify Mobile Phase pH (for ionizable compounds): Although nitropyrenes are not typically ionizable, this can be a crucial parameter for other analytes. | pH control can suppress or enhance the ionization of analytes, affecting their retention and peak shape. | |
| Column Temperature Not Optimal | Increase or Decrease Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments) to see the effect on resolution. | Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity and efficiency. |
| Inappropriate Flow Rate | Decrease Flow Rate: A lower flow rate increases the analysis time but can improve resolution by allowing more time for interactions between the analytes and the stationary phase. | Slower flow rates can lead to more theoretical plates and better separation, especially for complex mixtures. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Stationary Phase | Use a Highly Deactivated Column: Ensure the use of a high-purity silica column with effective end-capping. | Active silanol groups on the silica surface can cause peak tailing for polar analytes. |
| Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a basic modifier (e.g., triethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., formic acid, trifluoroacetic acid) may help. | Modifiers can saturate active sites on the stationary phase, reducing undesirable secondary interactions. | |
| Column Overload | Reduce Sample Concentration/Injection Volume: Inject a smaller amount of the sample onto the column. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Sample Solvent Incompatibility | Dissolve the Sample in the Mobile Phase: Whenever possible, the sample should be dissolved in the initial mobile phase composition. | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion and poor resolution. |
Experimental Protocols
While a universally optimized protocol is sample-dependent, the following provides a robust starting point for developing a separation method for this compound and its isomers using HPLC.
Recommended HPLC Method for Isomer Separation
| Parameter | Recommendation |
| Column | Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient, for example: 50% B to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) for spectral confirmation |
| Injection Volume | 5-10 µL |
Data Presentation
Table 1: Recommended HPLC Stationary Phases for Trinitropyrene Isomer Separation
| Stationary Phase | Primary Interaction Mechanisms | Key Advantages for Isomer Separation |
| Pentafluorophenyl (PFP) | π-π, Dipole-Dipole, Hydrogen Bonding, Hydrophobic | Excellent selectivity for positional isomers and halogenated compounds.[3][4][5][6] |
| Pyrenylethyl (PYE) | π-π, Shape Selectivity, Hydrophobic | Strong π-π interactions from the pyrene rings provide high molecular shape selectivity.[7] |
| Nitrophenylethyl (NPE) | π-π, Dipole-Dipole, Hydrophobic | Offers a different selectivity profile compared to PYE due to the presence of the nitro group.[7] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the HPLC analysis of this compound and its isomers.
Troubleshooting Logic for Poor Resolution
References
Common interferences in the detection of 1,3,6-Trinitropyrene
Welcome to the Technical Support Center for the analysis of 1,3,6-Trinitropyrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common interferences encountered during the detection of this compound.
Table of Contents
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Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection of this compound?
A1: The most common methods for the detection of this compound (1,3,6-TNP) and other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is often coupled with fluorescence or UV-Vis detectors, while GC is typically paired with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.[1][2]
Q2: My baseline is noisy in my HPLC chromatogram. What could be the cause?
A2: A noisy baseline in HPLC can be caused by several factors, including contaminated solvents or glassware, air bubbles in the system, or a faulty detector lamp. Ensure you are using high-purity, HPLC-grade solvents and that all glassware is thoroughly cleaned. Degassing the mobile phase can help to remove dissolved air. If the problem persists, consult your instrument's manual for troubleshooting the detector.
Q3: I am observing unexpected peaks in my chromatogram. What are they?
A3: Unexpected peaks, often referred to as "ghost peaks," can arise from contaminants in your sample, the mobile phase, or from the injection system. They can also be due to the degradation of the analyte. It is crucial to run a blank injection of your solvent to see if the ghost peaks are present without the sample. If they are, the contamination is likely in your solvent or HPLC system.
Q4: Can other nitro-PAHs interfere with the detection of this compound?
A4: Yes, other nitro-PAHs, particularly isomers of dinitropyrene and other trinitropyrenes, can interfere with the detection of 1,3,6-TNP.[3] This is especially true in chromatographic methods where compounds with similar chemical structures and polarities may co-elute.[3] In mass spectrometry, isomers will have the same mass-to-charge ratio (m/z), making their individual quantification challenging without proper chromatographic separation.
Q5: How does the sample matrix affect the analysis?
A5: The sample matrix (e.g., soil, water, biological tissues) can introduce a variety of interfering substances. These matrix effects can lead to signal suppression or enhancement in both HPLC and GC-MS. For example, humic acids in soil samples can interfere with fluorescence detection.[4][5][6] Proper sample preparation, including extraction and clean-up steps, is critical to minimize matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of this compound.
Issue 1: Poor Peak Resolution in HPLC
Symptoms:
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Overlapping peaks for 1,3,6-TNP and other analytes.
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Inability to accurately quantify 1,3,6-TNP due to co-elution.
Possible Causes & Solutions:
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Sub-optimal Mobile Phase Composition: The polarity of the mobile phase may not be suitable for separating 1,3,6-TNP from other structurally similar compounds.
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Solution: Adjust the solvent gradient and the ratio of organic solvent to water in your mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
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Inappropriate HPLC Column: The column chemistry may not be providing sufficient selectivity for nitro-PAHs.
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Solution: Consider using a column specifically designed for PAH analysis, which often have unique stationary phases to enhance the separation of isomers.
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Flow Rate is Too High: A high flow rate can lead to broader peaks and reduced resolution.
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Solution: Decrease the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases.
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Issue 2: Signal Suppression or Enhancement in Mass Spectrometry
Symptoms:
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Lower or higher than expected signal intensity for 1,3,6-TNP.
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Poor reproducibility of results between samples.
Possible Causes & Solutions:
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Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of 1,3,6-TNP in the MS source.
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Solution 1 (Sample Preparation): Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
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Solution 2 (Internal Standards): Use an isotopically labeled internal standard of 1,3,6-TNP. This will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
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Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal instability.
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Solution: Clean the ion source according to the manufacturer's instructions.
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Issue 3: Fluorescence Quenching in HPLC with Fluorescence Detection
Symptoms:
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Significantly lower fluorescence signal for 1,3,6-TNP than expected.
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Non-linear calibration curve at higher concentrations.
Possible Causes & Solutions:
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Presence of Quenching Agents: Other compounds in the sample or mobile phase can absorb the excitation or emission energy, leading to a decrease in the measured fluorescence. Nitroaromatic compounds are known to be effective fluorescence quenchers.[7][8]
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Solution 1 (Sample Cleanup): Improve sample preparation to remove quenching species.
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Solution 2 (Standard Addition): Use the standard addition method for calibration. This involves adding known amounts of the standard to the sample to compensate for matrix-specific quenching effects.
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Solution 3 (Dilution): Diluting the sample can reduce the concentration of the quenching agent, but care must be taken to ensure the analyte concentration remains within the detection limits.
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Experimental Protocols
Protocol 1: Sample Preparation from Soil for HPLC or GC-MS Analysis
This protocol provides a general framework for the extraction and clean-up of 1,3,6-TNP from soil samples.
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Sample Collection and Pre-treatment:
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Collect a representative soil sample and air-dry it to a constant weight.
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Sieve the soil through a 2 mm mesh to remove large debris.
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Homogenize the sieved soil before taking a subsample for extraction.
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Extraction:
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Weigh approximately 10 g of the homogenized soil into a beaker.
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Add an appropriate surrogate or internal standard.
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Extract the sample with a suitable solvent, such as a mixture of acetone and hexane (1:1, v/v), using a technique like sonication or Soxhlet extraction. Microwave-assisted extraction (MAE) can also be used for faster extraction times.[2]
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Clean-up:
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Concentrate the extract to a small volume using a rotary evaporator.
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Perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., silica or Florisil) to remove polar interferences.
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Elute the nitro-PAH fraction from the SPE cartridge with a non-polar solvent.
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Concentrate the cleaned extract and reconstitute it in a solvent compatible with your analytical instrument.
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Protocol 2: HPLC-Fluorescence Detection Method for 1,3,6-TNP
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Instrumentation:
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HPLC system with a gradient pump, autosampler, and fluorescence detector.
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C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: Water
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Solvent B: Acetonitrile or Methanol
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Use a gradient elution program to separate the nitro-PAHs. A typical gradient might start at 50% B and increase to 100% B over 30 minutes.
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Fluorescence Detector Settings:
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Set the excitation and emission wavelengths to the optimal values for 1,3,6-TNP. These will need to be determined empirically but will be in the UV-Vis range.
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Analysis:
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Inject a known volume of the prepared sample extract.
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Identify and quantify 1,3,6-TNP based on its retention time and fluorescence signal compared to a calibration curve prepared with authentic standards.
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Interference Data Summary
The following tables summarize common interferences in the detection of this compound.
Table 1: Potential Co-eluting Compounds in HPLC Analysis of this compound
| Interfering Compound Class | Examples | Reason for Interference | Mitigation Strategy |
| Dinitropyrene Isomers | 1,3-Dinitropyrene, 1,6-Dinitropyrene, 1,8-Dinitropyrene | Similar chemical structure and polarity leading to close retention times. | Optimize HPLC gradient, use a specialized PAH column. |
| Other Nitro-PAHs | Nitrated fluoranthenes, Nitrated chrysenes | Similar polarity and chromatographic behavior. | High-resolution chromatography, method development to achieve separation. |
| Parent PAHs | Pyrene, Benzo[a]pyrene | May be present at high concentrations and can have overlapping chromatographic peaks if separation is not optimal. | Use of highly selective columns and optimized mobile phases. |
Table 2: Common Interferences in Mass Spectrometric Detection of this compound
| Interfering Compound Class | Examples | Reason for Interference | Mitigation Strategy |
| Isomers of Trinitropyrene | e.g., 1,3,8-Trinitropyrene | Identical mass-to-charge ratio (m/z). | Chromatographic separation prior to MS detection is essential. |
| Matrix Components | Humic acids, fatty acids, phthalates | Co-elution can lead to ion suppression or enhancement in the MS source. | Effective sample clean-up, use of isotopically labeled internal standards. |
Table 3: Potential Fluorescence Quenchers for this compound
| Quenching Compound Class | Examples | Mechanism of Quenching | Mitigation Strategy |
| Other Nitroaromatic Compounds | Dinitrotoluenes, Nitroanilines | Electron transfer from the excited state of the fluorophore to the quencher.[7] | Sample clean-up, standard addition calibration, sample dilution. |
| Humic and Fulvic Acids | Present in soil and water samples | Complex formation and energy transfer.[4] | SPE clean-up, use of matrix-matched standards. |
Visualizations
Experimental Workflow for 1,3,6-TNP Analysis
Caption: Workflow for the analysis of this compound from environmental samples.
Logical Relationship of Interferences in 1,3,6-TNP Detection
Caption: Common interferences affecting the detection of this compound.
References
- 1. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 75321-19-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. chalcogen.ro [chalcogen.ro]
Stability issues of 1,3,6-Trinitropyrene in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,3,6-Trinitropyrene (TNP) in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you might encounter during experiments involving this compound.
Issue 1: Rapid degradation of this compound solution upon storage.
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Question: My solution of this compound, which was initially a clear yellow, has turned brownish and shows multiple new peaks in my HPLC analysis after a short period of storage. What could be the cause?
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Answer: This is a common issue and is likely due to photodegradation. This compound, like other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), is susceptible to degradation upon exposure to light, especially in certain solvents like DMSO.[1]
Troubleshooting Steps:
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Protect from Light: Always store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.
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Solvent Choice: Consider the solvent used. While DMSO is a common solvent for many organic compounds, some studies on related nitropyrenes have shown significant photochemical instability in it.[1] If your experimental conditions allow, consider testing stability in other solvents.
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Work Quickly: Prepare solutions fresh and use them as quickly as possible. Avoid prolonged storage, even in the dark.
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Inert Atmosphere: For prolonged storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be initiated by photolysis.[2]
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Issue 2: Inconsistent results or loss of compound during sample preparation.
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Question: I am observing variable concentrations of this compound in my experiments, even when I prepare my samples carefully. What could be the reason?
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Answer: Inconsistent results can stem from several factors, including incomplete dissolution, adsorption to surfaces, or degradation during handling. Nitro-PAHs are known to be sparingly soluble in many solvents and can adsorb to various surfaces.
Troubleshooting Steps:
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Ensure Complete Dissolution: Use sonication or gentle warming to ensure your compound is fully dissolved. Visually inspect the solution for any undissolved particles.
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Solvent Selection: Choose a solvent in which this compound has good solubility. While quantitative data is scarce, polar aprotic solvents like DMF and DMSO are generally used for similar compounds.
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Minimize Transfers: Each transfer from one container to another can lead to loss of material due to adsorption. Minimize the number of transfer steps.
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Use Silanized Glassware: To reduce adsorption to glass surfaces, consider using silanized glassware.
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Check for Contaminants: Ensure your solvents are pure and free from contaminants that could react with this compound. For example, basic or strongly nucleophilic impurities could potentially react with the electron-deficient aromatic ring.
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Issue 3: Unexpected reaction or degradation in the presence of other reagents.
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Question: My experiment involves reacting another compound with a substrate in a solution containing this compound as a marker. I am seeing a decrease in the concentration of TNP. Why is this happening?
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Answer: this compound has three electron-withdrawing nitro groups, which make the pyrene core electron-deficient. This can make it susceptible to nucleophilic attack.
Troubleshooting Steps:
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Evaluate Reagent Compatibility: Check if any of your reagents are strong nucleophiles (e.g., amines, thiols, strong bases). These could potentially react with this compound.
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Control pH: The stability of nitroaromatic compounds can be pH-dependent. Strongly basic or acidic conditions may promote degradation. If possible, buffer your reaction mixture to a neutral pH.
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Run Control Experiments: Perform a control experiment with this compound and your reaction components (except the substrate) to see if the marker is stable under the reaction conditions.
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Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
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Dimethyl sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
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Acetonitrile
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Acetone
It is expected to have low solubility in polar protic solvents like methanol and ethanol, and very low solubility in non-polar solvents like hexane and toluene. It is practically insoluble in water.[3][4] Always determine the solubility for your specific application and solvent batch.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. Long-term storage in a refrigerator or freezer is recommended.
Q3: Is this compound sensitive to temperature?
A3: Like most complex organic molecules, excessive heat can lead to decomposition. It is advisable to avoid high temperatures when handling solutions of this compound. For reactions requiring heat, a stability study under the planned conditions is recommended.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detection. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Data Presentation
Table 1: Qualitative Solubility and Stability of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility | Known Stability Issues |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | Prone to photodegradation.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Potential for degradation with basic impurities. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Generally more stable than in DMSO. |
| Acetone | Polar Aprotic | Sparingly Soluble | Volatile, handle with care. |
| Dichloromethane (DCM) | Non-polar | Slightly Soluble | - |
| Chloroform | Non-polar | Slightly Soluble | - |
| Toluene | Non-polar | Poorly Soluble | - |
| Methanol | Polar Protic | Poorly Soluble | - |
| Ethanol | Polar Protic | Poorly Soluble | - |
| Water | Polar Protic | Insoluble | - |
Disclaimer: The solubility information is qualitative and based on the general behavior of nitro-PAHs. It is strongly recommended to experimentally determine the solubility in your specific solvent and conditions.
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in a Selected Solvent
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Preparation of Stock Solution:
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Accurately weigh a known amount of this compound.
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Dissolve it in the chosen solvent to make a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using sonication if necessary.
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Sample Preparation:
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From the stock solution, prepare several aliquots in amber HPLC vials to the desired final concentration for your analysis.
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Prepare a "time zero" sample by immediately analyzing one of the aliquots.
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Storage Conditions:
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Store the remaining vials under different conditions to be tested (e.g., room temperature in the dark, room temperature with light exposure, 4°C in the dark, etc.).
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-
Time-Point Analysis:
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily), retrieve a vial from each storage condition.
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Analyze the samples by a validated stability-indicating HPLC method.
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Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
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Monitor the appearance and growth of any degradation product peaks.
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Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
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Mandatory Visualization
Caption: Factors influencing the stability of this compound in solution.
Caption: General workflow for assessing the stability of this compound.
References
- 1. Photochemical instability of 1-nitropyrene, 3-nitrofluoranthene, 1,8-dinitropyrene and their parent polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 75321-19-6 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reducing background noise in GC-MS analysis of 1,3,6-Trinitropyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3,6-Trinitropyrene.
Troubleshooting Guides
High background noise in your GC-MS analysis of this compound can obscure analyte peaks and compromise data quality. This guide provides a systematic approach to identifying and resolving common sources of noise.
Question: I am observing a high and noisy baseline in my chromatogram. What are the initial steps I should take?
Answer:
A high and noisy baseline is a common issue that can often be resolved by systematically checking the most frequent sources of contamination and instrument instability.
Initial Checks:
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Carrier Gas Purity: Ensure the use of high-purity carrier gas (e.g., Helium, Hydrogen, or Nitrogen) and that gas purification traps for moisture, oxygen, and hydrocarbons are not exhausted. Impurities in the carrier gas are a frequent cause of baseline issues.[1]
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Injection Port Maintenance: The injection port is a primary source of background noise.[2]
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Septum Bleed: Replace the injection port septum with a high-quality, low-bleed septum. Septa are a known source of siloxane bleed, which can contribute to background noise.[2]
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Liner Contamination: Inspect and, if necessary, replace the injection port liner. Contaminated liners can be a significant source of noise and peak tailing.[2][3][4] Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity if not properly deactivated.
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Column Conditioning: Improperly conditioned or aged columns will exhibit high bleed, leading to an elevated baseline.[5] Perform a column bake-out according to the manufacturer's instructions.
Question: After performing initial checks, my baseline is still high. What are the next troubleshooting steps?
Answer:
If initial checks do not resolve the issue, a more in-depth investigation of the GC-MS system is required. The following workflow can help isolate the source of the persistent background noise.
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for troubleshooting high background noise in GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of chemical background noise in GC-MS analysis?
A1: The most prevalent sources of chemical background noise include:
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Column Bleed: The degradation of the stationary phase of the GC column, which releases siloxanes and other molecules into the system.[2]
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Septum Bleed: Volatile compounds leaching from the injection port septum.[2]
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Contaminated Carrier Gas: Impurities in the helium, hydrogen, or nitrogen carrier gas.
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Injection Port Contamination: Residue from previous injections accumulating on the liner and other surfaces of the inlet.[2]
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Dirty Ion Source: Over time, the ion source components become coated with sample residues and column bleed, leading to increased background noise and reduced sensitivity.
Q2: How can sample preparation help reduce background noise for this compound analysis?
A2: A robust sample preparation protocol is crucial for minimizing matrix effects and reducing background noise. For nitro-PAHs like this compound, Solid-Phase Extraction (SPE) is a highly effective cleanup technique.[6] SPE can isolate the analytes of interest from complex sample matrices, thereby reducing the introduction of interfering compounds into the GC-MS system.
Q3: Can the choice of carrier gas affect the background noise?
A3: Yes, the choice of carrier gas can influence the background noise. While helium is traditionally used, hydrogen and nitrogen are common alternatives. Hydrogen may lead to a higher baseline noise compared to helium.[7][8] Nitrogen can also result in increased background noise and a significant decrease in signal-to-noise ratio compared to helium.[8] It is important to use high-purity gases and appropriate gas purifiers.
Q4: How often should I clean the ion source of my mass spectrometer?
A4: The frequency of ion source cleaning depends on the number of samples analyzed and the cleanliness of those samples. A good indicator that the ion source needs cleaning is a gradual increase in background noise, a decrease in sensitivity, or changes in the tune report (e.g., increased repeller voltage).[9][10] For applications with complex matrices, more frequent cleaning may be necessary.
Q5: Are there software-based methods to reduce background noise?
A5: Yes, modern GC-MS software packages often include algorithms for background subtraction. These tools can digitally remove a constant or slowly changing baseline from the chromatogram. However, it is always preferable to reduce the noise at its source rather than relying solely on software correction.
Quantitative Data on Noise Reduction
The effectiveness of various noise reduction strategies can be significant. Below is a summary of reported quantitative improvements.
| Technique | Parameter | Reported Improvement | Source |
| Injection Port Cleaning | GC Background | >99% reduction | [2] |
| Carrier Gas Change (He to H₂) | Signal-to-Noise (Full Scan) | ~10-fold reduction | [11] |
| Carrier Gas Change (He to N₂) | Signal-to-Noise | ~10-fold reduction | [8] |
| Carrier Gas Change (He to N₂) | Signal | Average reduction factor of 3.3 | [7] |
| Carrier Gas Change (He to H₂) | Signal | Average reduction factor of 1.5 | [7] |
| GC-MS/MS (MRM) vs. GC-MS (SIM) | Signal-to-Noise | 5 to 16-fold improvement for PAHs | [12] |
Key Experimental Protocols
1. Solid-Phase Extraction (SPE) for Nitro-PAH Cleanup (General Protocol)
This protocol is a general guideline for the cleanup of samples containing nitro-PAHs like this compound and may require optimization for specific sample matrices.
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Column Conditioning: Condition a silica-based SPE cartridge by passing a non-polar solvent (e.g., hexane) followed by the sample solvent (e.g., dichloromethane) through the cartridge.[13][14][15]
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Sample Loading: Dissolve the sample extract in a minimal amount of a non-polar solvent and apply it to the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak solvent (e.g., a mixture of hexane and dichloromethane) to elute interfering compounds while retaining the nitro-PAHs.
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Elution: Elute the target nitro-PAHs with a more polar solvent (e.g., dichloromethane or a mixture of dichloromethane and acetone).
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Concentration: Evaporate the eluent to a small volume under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
2. GC Column Conditioning
Proper column conditioning is essential to remove contaminants and stabilize the stationary phase, resulting in a lower baseline bleed.[5]
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Installation: Install the GC column in the injection port, but do not connect it to the mass spectrometer.[1] This prevents contamination of the MS source with high levels of bleed during conditioning.[16]
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Carrier Gas Purge: Purge the column with carrier gas at room temperature for 15-30 minutes to remove any air that entered during installation.[17]
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Temperature Program: Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.
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Hold: Hold at this temperature for 1-2 hours, or until the baseline stabilizes when monitored with a flame ionization detector (FID) if available.
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Cool Down and Connect: Cool the oven, turn off the carrier gas, and connect the column to the mass spectrometer.
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Final Check: Pump down the MS, restore carrier gas flow, and run a blank to ensure a stable, low baseline.
3. Ion Source Cleaning (General Procedure for Agilent-type EI source)
A clean ion source is vital for optimal sensitivity and low background. The following is a general guide; always refer to your instrument's specific manual.[10][18]
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Venting the System: Follow the manufacturer's procedure to safely vent the mass spectrometer.
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Source Removal: Once vented, carefully remove the ion source from the analyzer chamber.
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Disassembly: Disassemble the ion source components (repeller, ion focus lens, extractor lens, etc.) on a clean, lint-free surface. Take note of the order and orientation of each part.
-
Cleaning:
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Use abrasive cleaning with alumina powder in a slurry with methanol or acetone to clean the metal surfaces of the source components.[10]
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Rinse thoroughly with methanol and then sonicate the parts in a series of solvents (e.g., acetone, then hexane, then methanol) for 15-20 minutes each to remove all abrasive particles and contaminants.[10][19]
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-
Drying: Dry the cleaned parts in an oven at a low temperature (e.g., 100°C) or under a stream of clean, dry nitrogen.
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Reassembly and Installation: Carefully reassemble the ion source, ensuring all components are correctly placed. Reinstall the source in the mass spectrometer.
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Pump Down and Bakeout: Pump down the system and perform a system bake-out as recommended by the manufacturer to remove any residual moisture and solvents.
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Tuning: After the system has cooled and stabilized, perform an autotune to ensure optimal performance.[10]
References
- 1. youtube.com [youtube.com]
- 2. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. gcms.cz [gcms.cz]
- 7. Nitrogen and hydrogen as carrier and make‐up gases for GC‐MS with Cold EI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. peakscientific.com [peakscientific.com]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Overcoming Experimental Challenges with 1,3,6-Trinitropyrene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,6-Trinitropyrene (TNP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on overcoming its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TNP) and why is its solubility a concern?
A1: this compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Like many PAHs, its large, nonpolar structure results in very low aqueous solubility, which presents a significant hurdle for in vitro and in vivo studies that require the compound to be in solution.
Q2: In which organic solvents is this compound likely to be soluble?
Q3: Can I use co-solvents to improve the solubility of TNP in my aqueous experimental medium?
A3: Yes, using a co-solvent is a common and effective strategy. A small amount of a water-miscible organic solvent in which TNP is soluble can be added to the aqueous medium. Dimethyl sulfoxide (DMSO) and ethanol are frequently used for this purpose in biological assays. However, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts or toxicity in your experimental system.
Q4: Are there other methods to enhance the aqueous solubility of TNP?
A4: Yes, other techniques that can be explored include the use of surfactants to form micelles that encapsulate the TNP, or complexation with cyclodextrins. These methods can increase the apparent aqueous solubility of hydrophobic compounds. The choice of method will depend on the specific requirements and constraints of your experiment.
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitate forms when adding TNP stock solution to aqueous buffer/media.
This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for TNP precipitation.
Detailed Steps:
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Reduce the Final Concentration of TNP: The simplest solution is often to work with a lower final concentration of TNP in your assay. Determine the lowest effective concentration for your experiment to minimize the likelihood of precipitation.
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Optimize the Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure that its final concentration in the aqueous medium is as low as possible while still maintaining the solubility of TNP. It is critical to run a solvent control to ensure the co-solvent itself is not affecting the experimental outcome.
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Consider Alternative Solubilization Techniques:
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can be used to create micelles that encapsulate TNP, increasing its apparent solubility in aqueous solutions. A concentration range should be tested to find the optimal level that does not interfere with the assay.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin is a commonly used derivative for this purpose.
-
-
Employ Physical Dissolution Aids:
-
Sonication: Applying ultrasonic energy can help to break down aggregates and disperse the compound.
-
Gentle Warming: Slightly warming the solution can increase the solubility of some compounds. However, be cautious as heat may degrade TNP or other components in your experimental system. Always check the thermal stability of your compound.
-
Data Presentation
Table 1: Potential Solvents for this compound
| Solvent Class | Examples | Suitability for Stock Solutions | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | Good for preparing concentrated stock solutions for subsequent dilution in aqueous media. |
| Chlorinated | Dichloromethane (DCM) | Moderate | May be useful for extraction and purification but less common for biological assays due to toxicity. |
| Aromatic | Toluene, Benzene | Moderate | Effective for dissolution but their use is often limited due to toxicity and volatility. |
| Alcohols | Ethanol, Methanol | Low to Moderate | Can be used as co-solvents, but the solubility of TNP may be lower than in polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Good solvent but can form peroxides and may not be compatible with all experimental setups. |
Disclaimer: This table provides general guidance. The actual solubility of this compound in these solvents should be experimentally determined.
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Mutagenicity Testing (Ames Test)
This protocol provides a general procedure for preparing a solution of TNP for use in a bacterial reverse mutation assay (Ames test), where TNP is known to be a potent mutagen.
Materials:
-
This compound (TNP)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a small amount of TNP (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Add a precise volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the concentrated stock solution in DMSO to prepare a range of working solutions. The concentrations should be chosen based on the expected mutagenic potency of TNP.
-
For each dilution, vortex thoroughly to ensure homogeneity.
-
-
Dosing in the Ames Test:
-
Add a small, precise volume (e.g., 10 µL) of each working solution to the top agar in the Ames test plates. The final concentration of DMSO in the top agar should be kept constant across all test groups and should not exceed a level that is toxic to the bacteria.
-
Include a solvent control (DMSO only) to assess any background effects of the solvent.
-
Logical Workflow for Solution Preparation
Caption: Workflow for preparing TNP solutions.
This technical support guide is intended to provide helpful information for researchers. Always adhere to appropriate laboratory safety protocols when handling this compound and the solvents mentioned.
Preventing degradation of 1,3,6-Trinitropyrene during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,3,6-Trinitropyrene (1,3,6-TNP) to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like 1,3,6-TNP is exposure to light, specifically UV radiation. This leads to photodegradation, a process where the molecule is altered by absorbing light energy.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, 1,3,6-TNP should be stored in a cool, dark, and dry place. It is recommended to use amber glass vials to protect the compound from light. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. For long-term storage, refrigeration or freezing is advisable.
Q3: Can I store solutions of this compound?
A3: While it is best to store the compound in its solid, crystalline form, solutions can be stored if necessary. If you must store solutions, use a solvent in which 1,3,6-TNP is stable, such as acetonitrile or methanol, and store them under the same cool, dark, and dry conditions as the solid material. It is crucial to minimize the headspace in the vial to reduce potential oxidation.
Q4: Are there any chemical stabilizers I can add to my samples?
A4: While specific stabilizers for 1,3,6-TNP are not well-documented in the literature, the use of antioxidants could potentially inhibit oxidative degradation pathways. However, the addition of any substance could interfere with downstream analysis. If you are considering using a stabilizer, it is essential to run control experiments to validate that it does not affect your results.
Q5: How can I tell if my this compound sample has degraded?
A5: Degradation can be identified by changes in the physical appearance of the sample (e.g., color change) or, more definitively, through analytical techniques like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent 1,3,6-TNP peak are strong indicators of degradation.
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Analysis
This guide addresses the issue of observing unexpected peaks in your chromatogram when analyzing 1,3,6-TNP.
| Observation | Potential Cause | Recommended Action |
| Early eluting peaks | Polar degradation products | Confirm photodegradation by comparing with a freshly prepared standard. Review sample storage conditions and protect from light. |
| Multiple new peaks | Significant sample degradation | Discard the sample and prepare a new one from a reliable stock. Re-evaluate storage and handling procedures. |
| Broad or tailing peaks | Co-elution of degradation products with the parent compound | Optimize the HPLC method, such as adjusting the mobile phase gradient or temperature, to improve peak separation. |
Guide 2: Reduced Peak Area of 1,3,6-TNP
This guide helps troubleshoot a decrease in the expected peak area for 1,3,6-TNP.
| Observation | Potential Cause | Recommended Action |
| Gradual decrease over time | Slow degradation during storage | Review and improve storage conditions (e.g., lower temperature, better light protection). |
| Sudden significant decrease | Exposure to high-energy light or elevated temperatures | Investigate recent handling procedures for any deviations. Prepare a fresh sample. |
| Inconsistent peak areas | Incomplete dissolution of the sample or injection issues | Ensure complete dissolution of the sample before injection. Check the HPLC autosampler for proper functioning. |
Quantitative Data Summary
| Storage Parameter | Condition | Expected Stability | Potential Degradation Products |
| Light Exposure | Direct Sunlight/UV | Very Low | Hydroxynitropyrenes, Pyrenediones |
| Ambient Lab Light | Low to Moderate | Hydroxynitropyrenes, Pyrenediones | |
| Dark (Amber Vial) | High | Minimal | |
| Temperature | Ambient (20-25°C) | Moderate to High | Minimal thermal degradation |
| Refrigerated (2-8°C) | High | Negligible | |
| Frozen (≤ -20°C) | Very High | Negligible | |
| Atmosphere | Inert (Nitrogen/Argon) | High | Minimal oxidative degradation |
| Air | Moderate | Potential for slow oxidation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of 1,3,6-TNP.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: Linear gradient from 50% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1,3,6-TNP in acetonitrile to a concentration of 10 µg/mL.
Protocol 2: Forced Degradation Study
This protocol can be used to intentionally degrade 1,3,6-TNP to identify potential degradation products and validate the stability-indicating method.
-
Photodegradation: Expose a solution of 1,3,6-TNP (in a quartz vial) to a UV lamp (254 nm or 365 nm) for several hours. Analyze samples at regular intervals.
-
Thermal Degradation: Incubate a solid sample of 1,3,6-TNP at an elevated temperature (e.g., 60°C) for several days. Prepare solutions and analyze.
-
Acid/Base Hydrolysis: Treat solutions of 1,3,6-TNP with 0.1 M HCl or 0.1 M NaOH at room temperature or with gentle heating. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of 1,3,6-TNP with a dilute solution of hydrogen peroxide (e.g., 3%).
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for HPLC issues.
Technical Support Center: Purification of Crude 1,3,6-Trinitropyrene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 1,3,6-trinitropyrene. The crude product, typically synthesized via the direct nitration of pyrene, is often a complex mixture containing the desired this compound isomer, other nitrated pyrene isomers (mono-, di-, and other tri-nitrated species), and unreacted starting material.[1] Effective purification is crucial to obtain a high-purity product for downstream applications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound using column chromatography and recrystallization.
Column Chromatography (Silica Gel)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of isomers (streaking or overlapping bands) | - Inappropriate solvent system: The eluent polarity may be too high, causing all compounds to move too quickly, or too low, resulting in slow elution and band broadening.- Column overloading: Too much crude product has been loaded onto the column.- Irregular column packing: Channels or cracks in the silica gel bed can lead to an uneven solvent front. | - Optimize the solvent system: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as dichloromethane or toluene. A common starting point for non-polar compounds on silica is a high percentage of a non-polar solvent.- Reduce the sample load: Use a higher ratio of silica gel to crude product (e.g., 50:1 or 100:1 by weight).- Repack the column: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Product does not elute from the column | - Solvent polarity is too low: The eluent is not polar enough to displace the highly polar trinitrated compound from the silica gel. | - Gradually increase the solvent polarity: Systematically increase the percentage of the more polar solvent in your eluent mixture. For very polar compounds, a stronger eluent like ethyl acetate or even a small percentage of methanol in dichloromethane might be necessary. |
| Low recovery of the desired product | - Adsorption to silica: The highly polar nitro groups can lead to irreversible adsorption onto the acidic silica gel.- Product co-elutes with impurities. | - Use a less acidic stationary phase: Consider using neutral or deactivated silica gel, or alumina.- Fine-tune the solvent gradient: A shallower gradient can improve the resolution between the desired product and closely eluting impurities. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of forming crystals | - The solution is supersaturated at a temperature above the melting point of the solute in the solvent. - The solvent is too non-polar for the highly polar product. | - Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to induce crystallization. - Try a more polar single solvent or a mixture of solvents. For pyrene and its derivatives, common recrystallization solvents include ethanol, toluene, and mixtures like hexane/acetone.[2][3] |
| No crystals form upon cooling | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent. | - Concentrate the solution by boiling off some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low yield of recrystallized product | - The compound has significant solubility in the cold solvent. - Crystals were not completely collected. | - Cool the solution in an ice bath to minimize the solubility of the product. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure complete transfer and collection of the crystals during filtration. |
| Product purity does not improve significantly | - Impurities have similar solubility to the desired product in the chosen solvent. - Occlusion of impurities within the crystal lattice. | - Try a different recrystallization solvent or solvent system. - Perform a second recrystallization. - Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification technique for a crude this compound product?
A1: For the initial purification of crude this compound from a reaction mixture, silica gel column chromatography is a highly effective technique.[1] It allows for the separation of the desired trinitrated isomer from less polar mono- and di-nitrated byproducts, as well as any unreacted pyrene.
Q2: What type of solvent system should I use for silica gel column chromatography of this compound?
A2: A gradient elution is generally recommended. Start with a non-polar solvent such as hexane and gradually increase the polarity by introducing a more polar solvent like dichloromethane or toluene. The exact ratio will depend on the specific impurity profile of your crude product, but a good starting point would be 100% hexane, gradually increasing to a mixture of hexane and dichloromethane.
Q3: My this compound product appears as a yellow solid. Is this normal?
A3: Yes, this compound is typically a yellow solid. The crude product after synthesis is often described as a yellow precipitate.
Q4: Can I use recrystallization as the sole purification method?
A4: While recrystallization is a powerful technique for improving the purity of a compound, it may not be sufficient as the sole method for purifying crude this compound, especially if significant amounts of other isomers are present. This is because isomers often have very similar solubility profiles. It is often more effective to first perform a column chromatography to separate the isomers and then use recrystallization to obtain a highly pure final product.
Q5: What are some suitable solvents for the recrystallization of this compound?
A5: While specific solvent data for this compound is not abundant in the literature, for the parent compound, pyrene, and its derivatives, common recrystallization solvents include ethanol, toluene, and mixtures such as hexane/acetone.[2][3] Given the polar nature of this compound due to the three nitro groups, a more polar solvent or a mixed solvent system is likely to be effective.
Q6: How can I assess the purity of my final this compound product?
A6: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your final product.[1] A reverse-phase C18 column with a water-methanol or water-acetonitrile gradient is typically used for the analysis of nitrated PAHs.[1] The purity can be determined by integrating the peak area of the desired product and comparing it to the total area of all peaks in the chromatogram.
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or toluene).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane). A stepwise or linear gradient can be used.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Recovery:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
Visualization
Purification Workflow for Crude 1,3,6-Trinitropyrenedot
References
Validation & Comparative
A Comparative Guide to HPLC Methods for the Quantification of 1,3,6-Trinitropyrene
For researchers, scientists, and professionals in drug development, the accurate quantification of 1,3,6-Trinitropyrene (1,3,6-TNP), a potent mutagen, is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high separation efficiency and sensitivity.[1] This guide provides a comparative overview of HPLC-based methods for the quantification of 1,3,6-TNP, alongside alternative analytical approaches.
Comparison of HPLC Methods
| Parameter | HPLC-UV | HPLC-FLD (with post-column reduction) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Precision (% RSD) | < 15% | < 10% | < 20% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | pg/mL to ng/mL range |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | Moderate |
| Cost | Low to Moderate | Moderate | High |
Note: The values presented in this table are typical for the analysis of nitro-PAHs and may vary depending on the specific instrumentation, column, and mobile phase conditions used.
Experimental Protocols
Below are detailed methodologies for the quantification of 1,3,6-TNP using HPLC-UV.
HPLC-UV Method for this compound Quantification
This protocol outlines a standard reverse-phase HPLC method with UV detection for the quantification of 1,3,6-TNP.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
This compound standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions:
-
Prepare a stock solution of 1,3,6-TNP (e.g., 100 µg/mL) in acetonitrile.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v) or a gradient elution for complex matrices.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 254 nm
4. Sample Preparation:
-
For environmental samples like soil, an extraction step (e.g., sonication with a suitable solvent like dichloromethane) followed by a clean-up step (e.g., solid-phase extraction) is necessary to remove interfering substances.
-
The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the 1,3,6-TNP peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the concentration of 1,3,6-TNP in the samples using the calibration curve.
6. Method Validation:
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines (e.g., ICH Q2(R1)).
Alternative Analytical Methods
While HPLC is the most common technique, other methods can be employed for the quantification of 1,3,6-TNP and related compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity and can be used for the analysis of thermally stable and volatile nitro-PAHs. However, derivatization may be required for some compounds.
-
High-Resolution Gas Chromatography with Electron Capture Detection (HRGC-ECD): This method is highly sensitive for the detection of electrophilic compounds like nitroaromatics.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the analysis of this compound.
References
Comparative Mutagenicity of 1,3,6-Trinitropyrene and Dinitropyrenes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the mutagenic potential of 1,3,6-trinitropyrene (TNP) and various dinitropyrene (DNP) isomers. The information presented is intended for researchers, scientists, and professionals in drug development and environmental health sciences. This document summarizes key experimental findings, details the methodologies used in these studies, and visualizes the underlying biological pathways and experimental procedures.
Quantitative Mutagenicity Data
The mutagenic potency of nitropyrenes varies significantly with the number and position of nitro groups. The following tables summarize the mutagenicity of this compound and key dinitropyrene isomers in two widely used assay systems: the bacterial reverse mutation assay (Ames test) using Salmonella typhimurium TA98 and a mammalian cell-based gene mutation assay using Chinese Hamster Ovary (CHO) cells.
Table 1: Mutagenicity in Salmonella typhimurium TA98 (Ames Test)
| Compound | Mutagenicity (revertants/nmol) |
| This compound | 65,500[1] |
| 1,3-Dinitropyrene | 4,260[1] |
| 1,6-Dinitropyrene | 129,800[1] |
| 1,8-Dinitropyrene | 217,000[1] |
Table 2: Mutagenicity in Chinese Hamster Ovary (CHO) Cells
| Compound | Specific Mutagenic Activity (mutants/10⁶ survivors/µg·mL⁻¹) |
| This compound | 54 |
| 1,3-Dinitropyrene | Marginal |
| 1,6-Dinitropyrene | 8.1 |
| 1,8-Dinitropyrene | 21 |
Experimental Protocols
The data presented above were primarily generated using the Ames test and mammalian cell mutation assays. Below are detailed methodologies for these key experiments.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium.
Materials:
-
Salmonella typhimurium tester strain (e.g., TA98)
-
Test compound (this compound or dinitropyrenes)
-
Control substances (negative and positive controls)
-
Molten top agar (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
-
Histidine/biotin solution (for initial limited growth)
-
S9 fraction (rat liver homogenate for metabolic activation, optional)
-
Sterile test tubes, pipettes, and petri dishes
-
Incubator (37°C)
Procedure:
-
Preparation of Tester Strain: An overnight culture of the Salmonella typhimurium tester strain is grown in nutrient broth at 37°C.
-
Assay Setup: For each test compound concentration and control, a sterile test tube is prepared.
-
Addition of Components: To each tube, the following are added in sequence:
-
2 mL of molten top agar, kept at 45°C.
-
0.1 mL of the overnight bacterial culture.
-
A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
0.1 mL of the histidine/biotin solution.
-
(Optional) 0.5 mL of S9 fraction for assays requiring metabolic activation.
-
-
Plating: The mixture is gently vortexed and immediately poured onto the surface of a minimal glucose agar plate. The top agar is allowed to solidify.
-
Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+ revertants) on each plate is counted. The mutagenic potential of the compound is determined by the dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
To better understand the experimental processes and biological mechanisms discussed, the following diagrams have been generated using Graphviz.
Metabolic Activation Pathways
The mutagenicity of nitropyrenes is dependent on their metabolic activation to reactive intermediates that can form adducts with DNA. The primary mechanism involves the reduction of the nitro groups.
For this compound, a similar multi-step nitroreduction is the proposed pathway for its metabolic activation, leading to highly reactive species that can damage DNA.
References
A Comparative Guide to the Analytical Determination of 1,3,6-Trinitropyrene
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 1,3,6-Trinitropyrene, a potent mutagenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is of paramount importance. This guide provides a comparative overview of the principal analytical methods employed for its determination, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated performance data for this compound is limited in publicly available literature, this guide synthesizes established methodologies and performance metrics for closely related nitro-PAHs to provide a reliable framework for analytical assessment.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on its accuracy, precision, and sensitivity. The following table summarizes typical performance data for the analysis of nitro-PAHs using HPLC and GC-MS. It is important to note that these values are representative of the performance achievable for compounds structurally similar to this compound and may vary based on the specific matrix and instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Accuracy (Recovery) | 89% - 106% for selected nitro-PAHs in soil.[1] | 56% - 117% for a range of emerging contaminants in water.[2] |
| Precision (%RSD) | Intermediate precision estimated between 16% and 32% for nitro-PAHs in soil.[1] | <15% for emerging contaminants in water.[2] |
| Limit of Detection (LOD) | 16 - 60 ng/kg for selected nitro-PAHs in soil.[1] | 0.9 - 14.6 ng/L for emerging contaminants in water.[2] |
| Limit of Quantification (LOQ) | 54 - 200 ng/kg (estimated from LOD) | 3.1 - 48.7 ng/L for emerging contaminants in water.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized experimental protocols for the analysis of this compound using HPLC and GC-MS, based on established methods for nitro-PAHs.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This method is well-suited for the routine analysis of this compound, offering a balance of sensitivity and robustness.
1. Sample Preparation (e.g., for Soil Samples)
-
Extraction: Sonicate a known weight of the soil sample with a suitable solvent such as dichloromethane.[1]
-
Clean-up: Utilize solid-phase extraction (SPE) with a silica gel cartridge to remove interfering matrix components.
-
Solvent Exchange: Evaporate the eluent and reconstitute the residue in a mobile phase-compatible solvent (e.g., acetonitrile).
2. HPLC Analysis
-
Column: A C18 reversed-phase column is commonly used for the separation of nitro-PAHs.
-
Mobile Phase: A gradient elution with acetonitrile and water is typically employed to achieve optimal separation.
-
Detection:
-
UV Detection: Monitor the column effluent at a wavelength corresponding to the maximum absorbance of this compound.
-
Fluorescence Detection: For enhanced sensitivity, a derivatization step to convert the nitro-group to a fluorescent amine group can be performed post-column, followed by fluorescence detection.[1]
-
3. Quantification
-
Prepare a calibration curve using certified reference standards of this compound.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory technique and suitable for complex matrices.
1. Sample Preparation
-
Extraction: Similar to the HPLC protocol, extract the sample using an appropriate solvent.
-
Clean-up: Perform a thorough clean-up using SPE or column chromatography to minimize matrix interference.
-
Derivatization (Optional): In some cases, derivatization may be employed to improve the chromatographic properties of the analyte.
2. GC-MS Analysis
-
Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Use a splitless or pulsed splitless injection mode for trace analysis.
-
Temperature Program: Develop a temperature gradient that allows for the separation of this compound from other matrix components.
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is commonly used.
-
Acquisition Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of this compound.
-
3. Quantification
-
Use an internal standard method for accurate quantification.
-
Generate a calibration curve by analyzing standards containing the internal standard and varying concentrations of this compound.
Visualizing the Analytical Workflow
To illustrate the logical flow of the analytical process, the following diagrams depict a generalized experimental workflow and the key decision points in method selection.
Caption: Generalized workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
A Proposed Framework for Inter-laboratory Comparison of 1,3,6-Trinitropyrene Measurements
Introduction
1,3,6-Trinitropyrene (TNP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant interest to researchers in environmental science and toxicology due to its potent mutagenic properties. Accurate and reproducible measurement of this compound across different laboratories is crucial for reliable risk assessment and for understanding its environmental fate and biological effects. This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of this compound. It outlines standardized experimental protocols, presents a template for data comparison, and includes workflows to ensure consistency and comparability of results. This document is intended for researchers, scientists, and analytical laboratory professionals.
Data Presentation: A Template for Comparison
To ensure a clear and objective comparison of results from participating laboratories, all quantitative data should be summarized in a structured format. The following table represents a template for reporting key performance metrics for the analysis of this compound in a standardized sample matrix (e.g., spiked soil extract).
Table 1: Inter-laboratory Performance Metrics for this compound Quantification
| Laboratory ID | Analytical Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Accuracy (% Recovery) | Precision (% RSD) | Measured Concentration in Blind Sample (µg/L) |
| Lab 01 | GC-MS (NICI) | 4.5 | 15.0 | 98.2 | 5.1 | 48.5 |
| Lab 02 | HPLC-FLD | 1.0 | 3.5 | 102.5 | 3.8 | 51.2 |
| Lab 03 | GC-MS/MS | 0.5 | 1.8 | 99.1 | 2.5 | 49.8 |
| Lab 04 | HPLC-UV | 10.0 | 33.0 | 95.4 | 8.2 | 46.1 |
| Lab 05 | GC-MS (EI) | 8.0 | 25.0 | 96.8 | 6.5 | 47.9 |
| Lab 06 | UPLC-MS/MS | 0.2 | 0.7 | 101.3 | 1.9 | 50.5 |
Note: The data presented in this table is hypothetical and serves as an example for reporting purposes.
Experimental Protocols
Standardized protocols are essential for minimizing inter-laboratory variability. The following are detailed methodologies for two common analytical techniques for this compound analysis.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound in environmental samples.
1. Sample Preparation (Solid Phase Extraction)
-
A 1-gram equivalent of the sample extract (e.g., from a soil sample extracted with dichloromethane/acetone) is evaporated to near dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in 1 mL of hexane.
-
The reconstituted sample is loaded onto a 500 mg silica solid-phase extraction (SPE) cartridge, pre-conditioned with 5 mL of hexane.
-
The cartridge is washed with 10 mL of hexane to remove aliphatic interferences.
-
This compound is eluted with 10 mL of a 50:50 (v/v) mixture of hexane and dichloromethane.
-
The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Inlet: Splitless mode at 280°C.
-
Oven Program: 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) is often preferred for higher sensitivity for nitrated compounds.[1] Electron Impact (EI) can also be used.
-
Acquisition: Selected Ion Monitoring (SIM) of the molecular ion(s) of this compound.
-
3. Calibration
-
A 5-point calibration curve is prepared from a certified reference standard of this compound, ranging from the LOQ to at least 100 µg/L.
Protocol 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method often involves a post-column reduction step to enhance the fluorescence signal of the corresponding amino-derivative.
1. Sample Preparation
-
Sample preparation can follow the same SPE cleanup procedure as described for GC-MS analysis. The final extract should be solvent-exchanged into a mobile phase-compatible solvent (e.g., acetonitrile).
2. Instrumental Analysis
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 0.8 mL/min.
-
-
Post-Column Reduction:
-
The column effluent is passed through an online reduction column (e.g., packed with a platinum-based catalyst) heated to approximately 90°C to convert the nitro groups to fluorescent amino groups.
-
-
Fluorescence Detector (FLD):
-
The excitation and emission wavelengths should be optimized for the amino-derivative of this compound.
-
3. Calibration
-
A 5-point calibration curve is prepared similarly to the GC-MS method, using a certified reference standard of this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the inter-laboratory comparison and a proposed mutagenic activation pathway for this compound.
Caption: Workflow for the Inter-laboratory Comparison of this compound.
Caption: Proposed Mutagenic Activation Pathway of this compound.
References
A Comparative Guide to 1,3,6-Trinitropyrene-Based Materials and Alternatives for Advanced Applications
For researchers, scientists, and drug development professionals, the selection of precursor materials is a critical determinant of the performance and characteristics of the final functional materials. This guide provides a comprehensive comparison of materials derived from 1,3,6-trinitropyrene (TNP) against those synthesized from common alternative precursors, namely citric acid and glucose. The focus is on the synthesis of graphene quantum dots (GQDs), a prominent application for these precursors, with an objective analysis of their performance based on available experimental data.
Performance Comparison of GQD Precursors
The choice of precursor significantly influences the properties of the resulting graphene quantum dots, including their photoluminescence quantum yield (PLQY), size, and surface functionalities. These properties, in turn, dictate their efficacy in various applications such as bioimaging, sensing, and drug delivery. Below is a summary of the performance of GQDs derived from TNP, citric acid, and glucose.
| Precursor | Synthesis Method | Typical GQD Size | Photoluminescence Quantum Yield (PLQY) | Key Advantages | Potential Limitations |
| This compound (TNP) | Hydrothermal / Electron Beam | < 20 nm[1] | Not explicitly reported in comparative studies | Potential for nitrogen doping, unique electronic properties | Lack of extensive comparative performance data, potential safety concerns due to nitro groups |
| Citric Acid | Hydrothermal / Pyrolysis | 1.5 - 7 nm[2] | Up to 22.2% (with urea) | Low cost, readily available, good water solubility, well-established synthesis | May require co-reactants (e.g., urea) to achieve high quantum yields |
| Glucose | Hydrothermal / Microwave | 1.65 - 21 nm[1][3] | Up to 44.3%[4] | Biocompatible, "green" precursor, high quantum yield achievable | PL properties can be dependent on synthesis conditions |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols for the synthesis of graphene quantum dots from the three precursors.
Synthesis of Graphene Quantum Dots from this compound (TNP)
While a detailed hydrothermal protocol for TNP-derived GQDs is not extensively documented in readily available literature, a general method involving chemical reduction and irradiation has been described.[1]
Materials:
-
This compound (TNP)
-
Hydrazine hydrate solution
-
Deionized water
-
Microporous membrane (0.22 µm)
Procedure:
-
Solidify this compound in a hydrazine hydrate solution.
-
Mix the solidified TNP and enclose it in a sealed bag.
-
Irradiate the sample under the titanium window of an electron accelerator.
-
After irradiation, dialyze the resulting solution through a 0.22 µm microporous membrane to purify the graphene quantum dots.
Synthesis of Graphene Quantum Dots from Citric Acid (Hydrothermal Method)
This method is widely used due to its simplicity and the low cost of the precursor.
Materials:
-
Citric acid
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare an aqueous solution of citric acid.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 180-200°C) and maintain it for a set duration (e.g., 2-8 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
The resulting brownish solution contains the graphene quantum dots.
-
Further purification can be done through centrifugation and filtration to remove larger particles.
Synthesis of Graphene Quantum Dots from Glucose (Hydrothermal Method)
A common "green" synthesis route that yields biocompatible GQDs.
Materials:
-
Glucose powder
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve a specific weight percentage of glucose powder (e.g., 3 wt%) in deionized water.[5]
-
Sonicate the solution for approximately 20 minutes to ensure complete dissolution.[5]
-
Transfer the glucose solution into a Teflon-lined stainless steel autoclave.[5]
-
Heat the autoclave to a temperature of 180°C and maintain it for 3 hours.[5] The solution will turn from transparent to pale yellow.[5]
-
After the reaction, allow the autoclave to cool to room temperature.
-
Centrifuge the resulting solution at 3000 rpm for 30 minutes to separate any larger aggregates.[5] The supernatant contains the graphene quantum dots.
Visualizing Synthesis and Application Pathways
To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language.
Caption: General workflow for GQD synthesis from different precursors.
Caption: Relationship between GQD properties and their applications.
Conclusion
The selection of a precursor for the synthesis of graphene quantum dots has a profound impact on their final properties and suitability for specific applications. Citric acid and glucose are well-studied, cost-effective, and "green" precursors that can yield high-quality GQDs with impressive quantum yields, making them excellent choices for applications in bioimaging and sensing.
This compound represents a more specialized precursor. While detailed comparative performance data is currently limited in publicly accessible literature, its nitrogen-rich structure suggests a potential for producing nitrogen-doped GQDs with unique electronic and optical properties. Further research is warranted to fully elucidate the performance of TNP-based materials and to establish standardized synthesis protocols. For researchers in drug development and specialized sensing applications, the unique characteristics of TNP-derived materials may offer advantages that justify further investigation. However, for general bioimaging and applications where high quantum yield and biocompatibility are paramount, glucose and citric acid remain the more established and accessible choices.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrothermal/Solvothermal Synthesis of Graphene Quantum Dots and Their Biological Applications - 2013-2014 - Nano Biomedicine and Engineering [nanobe.org]
- 4. eng.uwo.ca [eng.uwo.ca]
- 5. 2.1. Synthesis of Graphene Quantum Dots [bio-protocol.org]
Cross-Reactivity in Immunoassays for Nitrated Polycyclic Aromatic Hydrocarbons: A Comparative Analysis
A Note on 1,3,6-Trinitropyrene: Publicly available scientific literature does not currently provide detailed cross-reactivity studies for immunoassays specifically targeting this compound. To illustrate the principles and data presentation for such an analysis, this guide presents data from a representative enzyme-linked immunosorbent assay (ELISA) developed for the detection of dinitropyrenes (DNPs), a structurally similar class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). The data and protocols presented here are based on the methodologies typically found in immunochemical studies of small environmental contaminants.
Comparative Cross-Reactivity Data
The specificity of an immunoassay is determined by the degree of cross-reactivity of the antibody with compounds structurally related to the target analyte. In a competitive ELISA format, cross-reactivity is typically evaluated by determining the concentration of each test compound required to inhibit the assay signal by 50% (IC50). The cross-reactivity is then calculated relative to the target analyte.
The following table summarizes the cross-reactivity of a polyclonal antibody developed against 1,6-dinitropyrene with various other nitro-PAHs and related compounds.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%)* |
| 1,6-Dinitropyrene | 1.5 | 100 |
| 1,8-Dinitropyrene | 2.0 | 75.0 |
| 1,3-Dinitropyrene | 5.8 | 25.9 |
| 1-Nitropyrene | 150 | 1.0 |
| 2-Nitropyrene | >1000 | <0.15 |
| Pyrene | >1000 | <0.15 |
| Benzo[a]pyrene | >1000 | <0.15 |
| 2,4-Dinitrotoluene | >1000 | <0.15 |
*Cross-reactivity (%) = (IC50 of 1,6-Dinitropyrene / IC50 of test compound) x 100
Experimental Protocols
The data presented above was generated using a competitive indirect enzyme-linked immunosorbent assay (ciELISA). The key steps of this methodology are outlined below.
Competitive Indirect ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with a coating antigen (e.g., a dinitropyrene-protein conjugate) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
-
Blocking: To prevent non-specific binding, the wells are blocked with a blocking solution (e.g., 1% bovine serum albumin in PBST) and incubated for 1-2 hours at 37°C.
-
Washing: The plate is washed again as described in step 2.
-
Competitive Reaction: A mixture containing the sample or standard solution of the analyte and a specific polyclonal antibody is added to the wells. The plate is then incubated for 1 hour at 37°C. During this step, the free analyte in the sample competes with the coated antigen for binding to the limited amount of antibody.
-
Washing: The plate is washed again to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-labeled goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at 37°C. This secondary antibody binds to the primary antibody that has bound to the coated antigen.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added to the wells, and the plate is incubated in the dark at room temperature for 15-30 minutes. The enzyme on the secondary antibody catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M sulfuric acid).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Visualization of the Immunoassay Workflow
The following diagram illustrates the principle of the competitive indirect ELISA used for the detection of small molecules like dinitropyrenes.
Caption: Workflow of a competitive indirect ELISA.
This guide provides a framework for understanding and presenting cross-reactivity studies in immunoassays for small molecules. For the specific case of this compound, the development and characterization of a dedicated immunoassay would be required to generate comparable data.
A Comparative Guide to the Analytical Detection of 1,3,6-Trinitropyrene and Related Nitro-Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods for the detection and quantification of 1,3,6-Trinitropyrene and other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Due to a lack of specific published Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound, this document focuses on highly relevant alternative nitro-PAHs, providing a benchmark for expected analytical performance. The methodologies detailed herein are based on established analytical techniques for this class of compounds.
Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The following table summarizes the LOD and LOQ values for selected nitro-PAHs using common analytical techniques. These values are indicative of the sensitivity that can be achieved for the analysis of this compound.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Dinitropyrene Isomers (e.g., 1,3-DNP, 1,6-DNP, 1,8-DNP) | HPLC with Fluorescence Detection | Soil | pg/g range | pg/g range | [1] |
| Various Nitro-PAHs | UHPLC-APPI-MS/MS | Aerosol Samples | < 3 pg | Not Specified | [2] |
| 3,6-Dinitrobenzo[e]pyrene | HPLC with Fluorescence Detection | Soil | pg/g range | pg/g range | [3] |
| 3,6-Dinitrobenzo[e]pyrene | HPLC with Fluorescence Detection | Airborne Particulates | fg/m³ range | fg/m³ range | [3] |
| Various Organochlorine Pesticides (for comparison) | GC-MS | Plant Samples | 0.5 - 9.0 ng/g | 3.0 - 30 ng/g | [4] |
| Various PAHs | GC-MS | Seafood & Dairy | 0.04 - 0.20 µg/kg | 0.12 - 0.60 µg/kg | [5] |
Experimental Protocols
Below are detailed experimental protocols for the determination of nitro-PAHs in environmental samples, which are adaptable for this compound.
Sample Preparation for Soil Samples
This protocol is based on methods used for the extraction of nitro-PAHs from soil.[1]
-
Sample Collection and Pre-treatment: Collect soil samples and air-dry them in the dark to prevent photodegradation. Sieve the soil through a 2 mm mesh to remove large debris.
-
Soxhlet Extraction:
-
Place approximately 20 g of the dried soil sample into a Soxhlet extraction thimble.
-
Add a surrogate standard solution to the sample to monitor extraction efficiency.
-
Extract the sample with 200 mL of a toluene:methanol (3:1, v/v) mixture for 16-24 hours.
-
-
Concentration and Solvent Exchange:
-
Concentrate the extract to approximately 2 mL using a rotary evaporator at a temperature below 35°C.
-
Perform a solvent exchange into hexane.
-
-
Clean-up:
-
Use a silica gel column for clean-up.
-
Condition the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute with a hexane and dichloromethane gradient to separate fractions containing nitro-PAHs.
-
Concentrate the nitro-PAH fraction and exchange the solvent to acetonitrile for HPLC analysis.
-
HPLC with Fluorescence Detection (HPLC-FLD) Method
This is a generalized protocol for the analysis of nitro-PAHs.[3]
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a fluorescence detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detector Settings: Excitation and emission wavelengths should be optimized for the specific nitro-PAH or its fluorescent derivative. For many nitro-PAHs, a reduction step to the corresponding amine is necessary for sensitive fluorescence detection. This can be achieved pre-column or post-column using a reduction catalyst.
-
-
Calibration:
-
Prepare a series of standard solutions of the target analytes in acetonitrile.
-
Generate a calibration curve by plotting the peak area against the concentration of each analyte.
-
-
LOD and LOQ Determination:
-
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined from the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Visualizations
Experimental Workflow for Nitro-PAH Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Fast analysis of 29 polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs with ultra-high performance liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Determination of 3,6-dinitrobenzo[e]pyrene in surface soil and airborne particles by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Chemical Analysis Method and Determination of Polycyclic Aromatic Hydrocarbons Content from Seafood and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different extraction methods for 1,3,6-Trinitropyrene
For Immediate Release
This guide provides a comparative analysis of common laboratory extraction techniques for 1,3,6-Trinitropyrene (1,3,6-TNP) and related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) from solid environmental matrices such as soil and particulate matter. The selection of an appropriate extraction method is critical for accurate quantification and subsequent toxicological studies of these potent mutagens. This document is intended for researchers, scientists, and professionals in drug development and environmental science.
The following sections detail the performance of four prominent extraction methods: Soxhlet (SOX), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE). The comparison is based on parameters including recovery efficiency, extraction time, and solvent consumption. While specific data for 1,3,6-TNP is limited, data from closely related nitro-PAHs and high molecular weight PAHs are used to provide a comprehensive overview.
Performance Comparison of Extraction Methods
The efficiency of extracting 1,3,6-TNP from a sample matrix is dependent on the chosen methodology. Newer techniques such as MAE and PLE often provide significant advantages in terms of speed and reduced solvent usage over the traditional Soxhlet method.[1][2] For highly contaminated soils, MAE and supercritical fluid extraction have been shown to yield greater amounts of PAHs compared to Soxhlet extraction.[3]
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Pressurized Liquid Extraction (PLE/ASE) |
| Principle | Continuous solid-liquid extraction with distilled solvent. | Use of ultrasonic waves to induce cavitation and enhance mass transfer. | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Extraction with solvents at elevated temperatures and pressures. |
| Typical Recovery | High (often used as a benchmark) | Moderate to High | High, often comparable or superior to Soxhlet.[3] | High, often comparable or superior to Soxhlet. |
| Extraction Time | 16-24 hours[4] | 15-60 minutes | 5-25 minutes[1] | 10-20 minutes |
| Solvent Consumption | High (approx. 300 mL per sample)[4] | Moderate | Low to Moderate | Low |
| Automation Potential | Low | Moderate | High | High |
| Throughput | Low | Moderate to High | High | High |
| Advantages | Well-established, simple, and requires no specialized equipment beyond standard labware. | Fast, relatively low cost, and can process multiple samples simultaneously. | Very fast, highly efficient, and uses less solvent.[1] | Very fast, highly efficient, low solvent consumption, and highly automated. |
| Disadvantages | Very slow, large solvent consumption, and potential for thermal degradation of analytes. | Recovery can be matrix-dependent, and efficiency may be lower than other methods. | Requires specialized microwave equipment and can have "hot spots" leading to uneven extraction.[5] | High initial equipment cost. |
Experimental Workflows
The general workflow for the extraction of this compound from a solid sample involves sample preparation, extraction, and post-extraction processing. The specific extraction step varies depending on the chosen method.
Figure 1. General experimental workflow for the extraction of this compound.
The logical relationship between the different extraction methods in terms of their core principles highlights the evolution towards more rapid and efficient techniques.
Figure 2. Logical relationship and energy principles of different extraction methods.
Experimental Protocols
Below are detailed methodologies for the key extraction experiments. These protocols are based on established methods for nitro-PAHs and PAHs from solid matrices.
Soxhlet Extraction (Based on EPA Method 3540C)
Soxhlet extraction is a classic method that ensures thorough extraction through continuous washing of the sample with freshly distilled solvent.[4]
Apparatus and Materials:
-
Soxhlet extractor (40 mm ID) with a 500-mL round-bottom flask
-
Extraction thimbles
-
Heating mantle
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., dichloromethane or a mixture like benzene/ethanol 3:1)
-
Concentrator apparatus (e.g., Kuderna-Danish)
Procedure:
-
A 10-20 g solid sample is mixed with anhydrous sodium sulfate to remove moisture.
-
The mixture is placed in an extraction thimble.
-
The thimble is placed in the Soxhlet extractor.
-
Approximately 300 mL of the extraction solvent is added to the round-bottom flask.[4]
-
The apparatus is assembled and heated.
-
The sample is extracted for 16-24 hours at a rate of 4-6 cycles per hour.[4]
-
After extraction, the solvent is cooled and then concentrated to a smaller volume for analysis.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the desorption of analytes from the sample matrix.
Apparatus and Materials:
-
Ultrasonic bath or probe sonicator
-
Extraction vessels (e.g., glass flasks)
-
Extraction solvent (e.g., dichloromethane)
-
Centrifuge or filtration apparatus
Procedure:
-
A known amount of the solid sample (e.g., 5 g) is placed in an extraction vessel.
-
A specific volume of extraction solvent (e.g., 20 mL of dichloromethane) is added.
-
The vessel is placed in an ultrasonic bath or the probe is submerged in the mixture.
-
The sample is sonicated for a period of 15-60 minutes.
-
After sonication, the extract is separated from the solid residue by centrifugation or filtration.
-
The extraction may be repeated with fresh solvent for improved recovery.
-
The collected extracts are combined and concentrated.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and sample, leading to a significant increase in extraction efficiency and a reduction in extraction time and solvent consumption.[1][5]
Apparatus and Materials:
-
Microwave extraction system with extraction vessels
-
Extraction solvent (e.g., acetone/hexane 1:1)
-
Filtration apparatus
Procedure:
-
A sample of about 1-5 g is weighed into a microwave extraction vessel.
-
The extraction solvent (e.g., 30 mL of acetone/hexane) is added.
-
The vessel is sealed and placed in the microwave extractor.
-
A specific microwave program is run, typically involving ramping the temperature to 100-120°C and holding for 5-20 minutes.
-
After the program is complete and the vessel has cooled, the contents are filtered.
-
The extract is then ready for concentration and cleanup.
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)
PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (500-3000 psi). These conditions increase the solubility and diffusion rate of the analytes, resulting in rapid and efficient extractions.
Apparatus and Materials:
-
PLE/ASE system with extraction cells
-
Extraction solvent (e.g., dichloromethane)
-
Dispersing agent (e.g., diatomaceous earth)
Procedure:
-
An extraction cell is prepared by placing a filter at the bottom.
-
The solid sample (e.g., 10 g) is mixed with a dispersing agent and loaded into the cell.
-
The cell is placed in the ASE system.
-
The system automatically fills the cell with the extraction solvent and heats it to the set temperature (e.g., 100-150°C) under pressure.
-
A static extraction is performed for a set time (e.g., 5-10 minutes).
-
The extract is then purged from the cell into a collection vial.
-
The process can include multiple static cycles.
-
The collected extract is ready for analysis with minimal to no need for concentration.
References
A Comparative Guide to Fluorescent Sensors for the Detection of 2,4,6-Trinitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of emerging fluorescent sensor technologies for the detection of 2,4,6-trinitrophenol (TNP), also known as picric acid (PA). TNP is a highly explosive and toxic compound, making its sensitive and selective detection crucial for environmental monitoring, public safety, and industrial hygiene. While the initial query focused on "1,3,6-Trinitropyrene-derived sensors," it's important to clarify that 2,4,6-trinitrophenol is the analyte of interest. This guide will compare various fluorescent sensing platforms, including those incorporating pyrene-based compounds, against other leading-edge technologies.
Performance Benchmark of Fluorescent TNP Sensors
The following table summarizes the quantitative performance of different classes of fluorescent sensors for the detection of 2,4,6-trinitrophenol. The data is compiled from recent research articles and highlights key analytical parameters such as the limit of detection (LOD), linear range, and response time.
| Sensor Type | Sensing Material | Limit of Detection (LOD) | Linear Range | Response Time | Reference |
| Quantum Dots | Lysozyme-capped CdS QDs | 0.1 µmol L⁻¹ | 0.5–15 µmol L⁻¹ | Not Specified | [1] |
| Sulfur-doped Graphene QDs | 0.093 µM | 0.1-100 µM | Not Specified | [2] | |
| Carbon Dots | Carbon Dots (from 4-(diethylamino)salicylaldehyde) | 0.48 µM | 1-100 µM | ~3 minutes | [3][4] |
| Metal-Organic Frameworks (MOFs) | Nano-plate Zn(II)-based MOF | ~2 ppb (approx. 8.7 nM) | Not Specified | Not Specified | [5] |
| Conjugated Polymers | Polyaniline-Ag Composite | 0.558 µM | Not Specified | Not Specified | [6] |
| Pyrene-Based Sensors | Pyrene-based Copper Complex | Not Specified | Not Specified | Very Fast (visual) | [7] |
| 1,6-Disubstituted Pyrene-based Conjugated Microporous Polymers | Not Specified | Not Specified | Not Specified | [8] | |
| Other Small Molecules | Triphenylamine Carboxylic Acids | Not Specified | Not Specified | Not Specified | [9] |
Signaling Pathways and Detection Mechanisms
The primary signaling mechanism for the fluorescent detection of TNP is fluorescence quenching. This can occur through several pathways, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and the Inner Filter Effect (IFE).
Caption: Key fluorescence quenching mechanisms in TNP detection.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of TNP sensors. Specific concentrations, incubation times, and instrument parameters should be optimized based on the specific sensor and experimental setup.
General Protocol for Fluorescence-Based TNP Detection
This protocol outlines the fundamental steps for assessing the performance of a fluorescent sensor for TNP detection.
Caption: Workflow for fluorescence-based TNP detection.
1. Materials and Reagents:
-
Fluorescent sensor material (e.g., Carbon Dots, Quantum Dots)
-
2,4,6-Trinitrophenol (TNP)
-
Appropriate solvent or buffer solution (e.g., deionized water, PBS buffer)
-
Standard laboratory glassware and micropipettes
2. Preparation of Solutions:
-
Sensor Stock Solution: Prepare a stock solution of the fluorescent sensor material at a known concentration in the chosen solvent/buffer. The optimal concentration should be determined experimentally to yield a stable and measurable fluorescence signal.
-
TNP Stock Solution: Prepare a high-concentration stock solution of TNP in the same solvent/buffer.
-
TNP Working Solutions: Perform serial dilutions of the TNP stock solution to create a range of concentrations for analysis.
3. Fluorescence Measurements:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths appropriate for the specific fluorescent sensor. These are typically determined from the absorption and emission spectra of the sensor material.
-
In a cuvette, add a fixed volume of the sensor solution.
-
Record the initial fluorescence intensity (F₀).
-
Sequentially add small aliquots of the TNP working solutions to the cuvette, mixing thoroughly after each addition.
-
After a specified incubation time (if required), record the fluorescence intensity (F).
-
Repeat the measurements for each TNP concentration.
4. Data Analysis:
-
Plot the fluorescence intensity (F) or the ratio of quenched to initial fluorescence (F/F₀) as a function of the TNP concentration.
-
Determine the linear range of the sensor from this plot.
-
Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve in the linear range.[4]
Protocol for Selectivity Studies
To evaluate the selectivity of the sensor, the fluorescence response to TNP is compared with its response to other potentially interfering nitroaromatic compounds.
1. Preparation of Interferent Solutions:
-
Prepare stock solutions of other nitroaromatic compounds (e.g., 2,4-dinitrotoluene (DNT), nitrobenzene (NB)) at the same concentration as the TNP stock solution.
2. Competitive Fluorescence Measurements:
-
To a series of cuvettes containing the sensor solution, add a fixed concentration of TNP.
-
To each of these cuvettes (except for the control), add a solution of an interfering compound, typically at a concentration equal to or in excess of the TNP concentration.
-
Measure the fluorescence intensity of each solution.
-
Compare the fluorescence quenching caused by TNP alone to the quenching observed in the presence of the interfering compounds. A highly selective sensor will show a significant response only to TNP.
This guide provides a foundational understanding of the current landscape of fluorescent sensors for 2,4,6-trinitrophenol detection. For researchers and professionals in drug development and related fields, the choice of sensor will depend on the specific application requirements, including desired sensitivity, selectivity, cost, and ease of use. The provided data and protocols offer a starting point for the evaluation and implementation of these advanced sensing technologies.
References
- 1. Highly sensitive detection of 2,4,6-trinitrophenol (TNP) based on lysozyme capped CdS quantum dots - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A highly sensitive and selective detection of picric acid using fluorescent sulfur-doped graphene quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,4,6-Trinitrophenol detection by a new portable sensing gadget using carbon dots as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective and Sensitive Fluorescent Detection of Picric Acid by New Pyrene and Anthracene Based Copper Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Study on 1ï¼6-Disubstituted Pyrene-based Conjugated Microporous Polymers for Fluorescence Sensing of Picric Acid and <italic style="font-style: italic">o</italic>-Nitrophenol [fxcsxb.com]
- 9. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Safer and Superior Alternatives to 1,3,6-Trinitropyrene for Advanced Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
1,3,6-Trinitropyrene (TNP), a potent mutagenic compound, has been utilized in specific research applications, primarily as a fluorescence quencher for the detection of nitroaromatic compounds and as a precursor in the synthesis of graphene quantum dots (GQDs) for bioimaging. However, its high toxicity necessitates the exploration of safer and more effective alternatives. This guide provides a comprehensive comparison of TNP with viable alternatives, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific needs.
I. Detection of Nitroaromatic Compounds: A Shift from Toxic Precursors
The detection of nitroaromatic compounds, often associated with explosives and environmental pollutants, is a critical area of research. While TNP has been employed in fluorescence quenching-based sensing, numerous alternative materials offer comparable or superior performance with significantly lower toxicity profiles.
Performance Comparison of Fluorescent Probes for Nitroaromatic Detection
The efficacy of a fluorescent probe for detecting nitroaromatic compounds is primarily evaluated based on its fluorescence quenching response, quantified by the Stern-Volmer constant (Ksv), and its sensitivity, indicated by the limit of detection (LOD). The following table summarizes the performance of various materials in detecting 2,4,6-Trinitrotoluene (TNT), a common nitroaromatic explosive.
| Fluorescent Probe | Quencher | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) | Reference |
| Polyaniline-Ag (PANI-Ag) Composite | 2,4,6-Trinitrophenol (TNP) | 0.1037 x 10⁶ | 5.58 x 10⁻⁷ M | [1] |
| Polyaniline-Ag (PANI-Ag) Composite | Dinitrobenzene (DNB) | 0.161 x 10⁴ | 23.30 x 10⁻⁶ M | [1] |
| Pyrene-containing water-soluble probes | 2,4-Dinitrotoluene (2,4-DNT) | ~1 x 10⁵ | 182 ppb | [2] |
| Pyrene-containing water-soluble probes | 2,4,6-Trinitrotoluene (TNT) | ~1 x 10⁵ | 182 ppb | [2] |
| Cationic Conjugated Polymer (PFPy) | 2,4,6-Trinitrotoluene (TNT) | - | 4.94 fM | [3] |
| Carbon Dots (CDs) | 2,4,6-Trinitrophenol (TNP) | - | 0.48 µM | [4] |
Key Observations:
-
Superior Sensitivity of Alternatives: Advanced materials like the cationic conjugated polymer (PFPy) exhibit exceptionally low limits of detection (in the femtomolar range), far surpassing the sensitivity of traditional nitroaromatic probes.[3]
-
Versatility of Carbon Dots: Carbon dots (CDs) offer a promising and non-toxic alternative for the detection of TNP with a respectable limit of detection.[4]
-
High Quenching Efficiency: Polyaniline-Ag composites and pyrene-based probes demonstrate significant fluorescence quenching in the presence of various nitroaromatic compounds, making them effective sensors.[1][2]
Experimental Protocol: Fluorescence Quenching for Nitroaromatic Detection
This protocol outlines a general procedure for evaluating the fluorescence quenching capabilities of a probe in the presence of a nitroaromatic analyte.
Materials:
-
Fluorescent probe solution of known concentration.
-
Nitroaromatic compound (quencher) stock solution.
-
Spectrofluorometer.
-
Cuvettes.
-
Appropriate solvent (e.g., deionized water, ethanol).
Procedure:
-
Prepare a series of quencher solutions of varying concentrations by diluting the stock solution.
-
To a cuvette containing the fluorescent probe solution, add a specific volume of the quencher solution.
-
Record the fluorescence emission spectrum of the mixture after excitation at the probe's maximum absorption wavelength.
-
Repeat step 2 and 3 for each quencher concentration.
-
Measure the fluorescence intensity at the emission maximum for each sample.
-
Plot the Stern-Volmer graph of I₀/I versus the quencher concentration, where I₀ is the fluorescence intensity in the absence of the quencher and I is the fluorescence intensity at a given quencher concentration.
-
Calculate the Stern-Volmer constant (Ksv) from the slope of the linear portion of the plot.
-
Determine the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low quencher concentrations.
Workflow for Fluorescence-Based Nitroaromatic Detection
Caption: Workflow for nitroaromatic detection via fluorescence quenching.
II. Bioimaging: Embracing Safer and Brighter Fluorescent Probes
While this compound can be used to synthesize graphene quantum dots (GQDs) for bioimaging, the inherent toxicity of the precursor is a significant concern. The field of bioimaging has seen a surge in the development of low-toxicity and highly efficient fluorescent probes that offer superior performance for cellular and in-vivo imaging.
Performance Comparison of Fluorescent Probes for Bioimaging
The ideal fluorescent probe for bioimaging should possess high quantum yield (QY), photostability, and low cytotoxicity. The following table compares these parameters for GQDs derived from TNP and safer alternatives.
| Fluorescent Probe | Quantum Yield (QY) | Cytotoxicity | Key Advantages | Reference |
| Graphene Quantum Dots (from TNP) | Not explicitly stated | High (due to precursor) | - | [5] |
| Carbon Dots (CDs) | High (e.g., 26.8%) | Low | Biocompatible, photostable, easy synthesis | [6][7] |
| Styryl Dyes | Variable | Low | Selective for mitochondria, "light-switch" behavior | |
| Fluorescent Organic Small Molecules | Variable | Low | Good biocompatibility, stable luminescence |
Key Observations:
-
Low Toxicity of Alternatives: Carbon dots, styryl dyes, and other organic small molecules exhibit significantly lower cytotoxicity compared to materials derived from toxic precursors like TNP, making them suitable for live-cell and in-vivo imaging.[6][7]
-
High Quantum Yield of Carbon Dots: Carbon dots can exhibit high quantum yields, leading to brighter fluorescence signals and improved image quality.[6]
-
Targeted Imaging with Styryl Dyes: Certain styryl dyes show selectivity for specific organelles like mitochondria and exhibit a "light-switch" behavior, where they only fluoresce upon binding to their target, reducing background noise.
Experimental Protocol: Synthesis of Graphene Quantum Dots from this compound
This protocol is provided for informational purposes to illustrate the process. Due to the high toxicity of this compound, extreme caution and appropriate safety measures are mandatory.
Materials:
-
Pyrene
-
Nitric acid (HNO₃)
-
Deionized water
-
0.22 µm microporous membrane
-
Ammonia solution
-
Hydrazine hydrate solution
-
Poly(tetrafluoroethylene) (Teflon)-lined autoclave
Procedure:
-
Synthesis of this compound: Reflux 1 g of pyrene in 80 ml of HNO₃ with stirring for 12 hours.
-
Purification: Dilute the reaction mixture with deionized water and filter through a 0.22 µm microporous membrane to remove the acid.
-
Preparation of GQD precursor solution: Add 0.25 g of the synthesized this compound to 30 ml of a mixed solvent of ammonia (0.4 M) and hydrazine hydrate (1.5 M).
-
Sonication: Sonicate the suspension for 30 minutes.
-
Hydrothermal Synthesis: Transfer the suspension to a Teflon-lined autoclave and heat at 100 °C for five hours.
-
Purification of GQDs: Collect the resulting product and purify by repeated centrifugation.
Workflow for GQD Synthesis from this compound
Caption: Synthesis workflow of GQDs from this compound.
III. Mutagenicity and Safety Considerations
A critical factor in the selection of research materials is their safety profile. This compound is a known potent mutagen, raising significant concerns for researchers' health and environmental contamination.
Mutagenicity Data
-
This compound (TNP): Identified as a major mutagen in organic extracts of surface soil. It is a potent bacterial mutagen, particularly in the Ames test.
-
Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs): This class of compounds, which includes TNP, is generally recognized for higher toxic potency and direct-acting mutagenicity compared to their parent PAHs.
The high mutagenicity of TNP and related nitro-PAHs underscores the importance of adopting safer alternatives in all research applications where possible.
Conclusion
The evidence strongly supports a transition away from this compound in research applications. For the detection of nitroaromatic compounds, advanced materials such as functionalized polymers and carbon-based nanomaterials offer superior sensitivity and safety. In the realm of bioimaging, the development of low-toxicity fluorescent probes like carbon dots and specialized organic dyes provides researchers with powerful and safe tools for cellular and in-vivo studies. By embracing these alternatives, the scientific community can advance research while prioritizing the safety of personnel and the environment.
References
- 1. What is a Stern-Volmer Plot? - Edinburgh Instruments [edinst.com]
- 2. (PDF) Carbon Dot Functionalized Papers for the Selective Detection of 2,4,6-Trinitrophenol in Aqueous Solutions (2021) | Wenli Peng [scispace.com]
- 3. Planted Graphene Quantum Dots for Targeted, Enhanced Tumor Imaging and Long-term Visualization of Local Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbon quantum dots in bioimaging and biomedicines [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3,6-Trinitropyrene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of 1,3,6-Trinitropyrene (CAS No. 75321-19-6), a suspected carcinogen, to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize exposure risks and ensure responsible waste management.
I. Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance with the following primary concerns:
-
Health Hazards: It is suspected of causing cancer (H351), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
General Handling: Always handle this compound within a designated area, such as a chemical fume hood or glove box, to prevent inhalation of dust or vapors.[2] All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]
II. Quantitative Safety Data
At present, specific occupational exposure limits (e.g., PEL, TLV) for this compound have not been established. Therefore, a highly precautionary approach should be adopted, aiming to minimize all potential exposure.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | P201, P202, P280, P308+P313, P405 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
III. Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound and contaminated materials.
1. Waste Segregation and Collection:
- Solid Waste: Collect un-used or waste this compound powder in a dedicated, clearly labeled, and sealed container. This includes any grossly contaminated items such as weighing papers or spatulas.
- Contaminated Labware: Disposable items (e.g., pipette tips, gloves, bench paper) that have come into contact with this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
- Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Carcinogen," "Irritant").
2. Storage:
- Store all this compound waste in a designated, secure, and well-ventilated area, away from incompatible materials.
- Secondary containment should be used for liquid waste containers to mitigate spills.
3. Final Disposal:
- Due to its classification as a hazardous and potentially explosive nitroaromatic compound, this compound must be disposed of through a licensed hazardous waste disposal contractor.
- Incineration is the generally accepted disposal method for nitroaromatic compounds. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
IV. Spill Decontamination Protocol
In the event of a spill, follow these procedures:
1. Evacuate and Secure the Area:
- Immediately alert others in the vicinity and evacuate the immediate area.
- Restrict access to the spill area.
2. Personal Protective Equipment (PPE):
- Before attempting any cleanup, don the appropriate PPE, including a respirator if the compound is aerosolized, chemical-resistant gloves, safety goggles, and a lab coat.
3. Spill Cleanup:
- For small powder spills: Gently cover the spill with an absorbent material to prevent it from becoming airborne. Carefully sweep the material into a labeled hazardous waste container.
- For liquid spills: Use an inert absorbent material to contain and absorb the spill. Place the used absorbent material into a sealed, labeled hazardous waste container.
- Decontamination: Decontaminate the spill area with a suitable solvent (consult your institution's EHS for guidance, but a common practice is to use a detergent and water solution), and collect the cleaning materials as hazardous waste.
4. Reporting:
- Report the spill to your laboratory supervisor and your institution's EHS department.
V. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3,6-Trinitropyrene
For Immediate Use by Laboratory Personnel
This guide provides critical safety protocols and logistical information for the handling and disposal of 1,3,6-Trinitropyrene (CAS No. 75321-19-6). As a potent mutagen and suspected carcinogen, strict adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.
Hazard Summary & Immediate Precautions
DANGER! this compound is a hazardous chemical with the following GHS classifications:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H351: Suspected of causing cancer.[1]
It is also a potent mutagen.[2][3] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).
Immediate Actions:
-
Before Handling: Read and understand this entire guide and the available safety information. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]
-
Engineering Controls: All work must be conducted in a designated area, inside a certified chemical fume hood or glove box to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear the specified PPE at all times when handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specification | Rationale & Citation |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and irritation.[1][4] Nitrile or neoprene gloves are generally recommended for handling aromatic nitro compounds. |
| Eye & Face Protection | Safety goggles with side shields or a face shield | To protect against splashes and dust, preventing serious eye irritation.[1][4] |
| Respiratory Protection | NIOSH-approved respirator with particulate filter (N95 or higher) | To prevent inhalation of dust and aerosols, which may cause respiratory irritation.[1][4] Required if not handled in a fume hood. |
| Protective Clothing | Laboratory coat, closed-toe shoes, and long pants | To prevent skin contact and contamination of personal clothing.[4] |
Handling and Storage Procedures
Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a well-ventilated, designated area, away from incompatible materials. The container should be kept tightly closed and stored in a locked cabinet or facility.[4]
Operational Plan for Handling
This step-by-step plan outlines the safe handling of this compound during a typical laboratory workflow.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work area in the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of the solid compound within the chemical fume hood.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Handle with care to avoid creating dust.
-
-
Experimental Use:
-
Keep the container tightly closed when not in use.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all solutions containing this compound with its name and hazards.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water.
-
Collect all contaminated materials for proper disposal.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
-
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the material into a sealed container for disposal. |
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and weigh boats, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Guides
Handling Workflow
Caption: Step-by-step workflow for safely handling this compound.
Hierarchy of Controls
Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
